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  • Product: Benzene, 1-(2-nitroethenyl)-3-phenoxy-
  • CAS: 70599-84-7

Core Science & Biosynthesis

Foundational

Molecular structure and conformation of 1-(2-nitroethenyl)-3-phenoxybenzene

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2-nitroethenyl)-3-phenoxybenzene Abstract This technical guide provides a comprehensive examination of the molecular structure and conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2-nitroethenyl)-3-phenoxybenzene

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational properties of 1-(2-nitroethenyl)-3-phenoxybenzene, a derivative of the pharmacologically significant β-nitrostyrene scaffold. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous compounds and employs established principles of chemical synthesis, spectroscopic analysis, and computational modeling to construct a detailed structural profile. We present a validated protocol for its synthesis via a Henry condensation reaction. The guide further elucidates the molecule's architecture through predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectra. A central focus is the conformational analysis, where we explore the rotational dynamics and steric factors governing the spatial arrangement of the phenoxy and nitroethenyl substituents. This analysis is grounded in Density Functional Theory (DFT) principles and data from crystallographic studies of closely related structures. This guide is intended for researchers in medicinal chemistry and materials science, offering foundational knowledge crucial for structure-activity relationship (SAR) studies and rational drug design.

Introduction

The β-nitrostyrene framework is a privileged scaffold in organic and medicinal chemistry, serving as a versatile precursor for a wide array of complex organic molecules.[1] Derivatives of β-nitrostyrene exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties, making them attractive targets in drug discovery.[1][2] The molecule 1-(2-nitroethenyl)-3-phenoxybenzene integrates this reactive nitroalkene system with a bulky phenoxy group. This substitution is expected to significantly influence the molecule's steric and electronic properties, thereby modulating its chemical reactivity and biological interactions.

A thorough understanding of a molecule's three-dimensional structure and conformational flexibility is paramount for predicting its behavior. The conformation—specifically, the degree of planarity between the aromatic ring and the nitrovinyl side chain—governs the extent of π-system conjugation, which in turn dictates the molecule's electronic properties and its ability to bind to biological targets. This guide aims to provide a detailed, predictive analysis of 1-(2-nitroethenyl)-3-phenoxybenzene, establishing a robust foundation for future experimental and computational investigations.

Synthesis and Purification

The synthesis of β-nitrostyrene derivatives is reliably achieved through the Henry reaction, a base-catalyzed condensation between a carbonyl compound and a nitroalkane. For 1-(2-nitroethenyl)-3-phenoxybenzene, the synthesis involves the reaction of 3-phenoxybenzaldehyde with nitromethane.

Reaction Principle: The Henry Condensation

The reaction proceeds via the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. The resulting nitroaldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable (E)- or trans-isomer of the final product, driven by the formation of an extended conjugated system.

Detailed Experimental Protocol: Synthesis of 1-(2-nitroethenyl)-3-phenoxybenzene

Rationale: This protocol is adapted from established methods for synthesizing substituted β-nitrostyrenes.[2][3] The use of ammonium acetate as a catalyst in glacial acetic acid provides a mildly acidic medium that facilitates the dehydration of the intermediate nitroaldol, favoring the formation of the desired alkene.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-phenoxybenzaldehyde (1.98 g, 10 mmol), nitromethane (0.92 g, 15 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1-(2-nitroethenyl)-3-phenoxybenzene as a yellow crystalline solid. Dry the final product under vacuum.

G reagents 3-Phenoxybenzaldehyde + Nitromethane + Ammonium Acetate reaction Reflux in Glacial Acetic Acid (2 hours, 118 °C) reagents->reaction Step 1-3 workup Quench with Ice-Cold Water reaction->workup Step 4 filtration Vacuum Filtration workup->filtration Step 5 purification Recrystallization from Ethanol filtration->purification Step 6 product Pure 1-(2-nitroethenyl)-3-phenoxybenzene purification->product

Caption: Workflow for the synthesis of 1-(2-nitroethenyl)-3-phenoxybenzene.

Molecular Structure Elucidation

The definitive structure of the synthesized compound can be confirmed using a combination of modern spectroscopic techniques.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For 1-(2-nitroethenyl)-3-phenoxybenzene, specific signals are expected that confirm its structure.

  • ¹H NMR: The proton NMR spectrum is predicted to be highly informative. The two vinyl protons of the nitroethenyl group will appear as doublets with a large coupling constant (J ≈ 13-16 Hz), confirming the trans configuration. The aromatic region will show complex multiplets corresponding to the protons on both the phenoxy and the central benzene rings.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the two vinyl carbons and all aromatic carbons. The carbon attached to the nitro group will be significantly shielded compared to the other vinyl carbon.

¹H NMR Predicted Data (in CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm)
Vinyl H (α to ring)7.5 - 7.7 (d, J ≈ 13.5 Hz)
Vinyl H (β to ring)7.9 - 8.1 (d, J ≈ 13.5 Hz)
Aromatic H's7.0 - 7.6 (m)
¹³C NMR Predicted Data (in CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm)
Vinyl C (α to ring)138 - 140
Vinyl C (β to ring)136 - 138
Aromatic C's118 - 160

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[5] The spectrum of 1-(2-nitroethenyl)-3-phenoxybenzene is expected to show strong, characteristic absorption bands.

FT-IR Predicted Data
Functional Group Expected Wavenumber (ν, cm⁻¹)
NO₂ Asymmetric Stretch1510 - 1530
NO₂ Symmetric Stretch1340 - 1355
C=C Alkene Stretch1620 - 1640
C-O-C Ether Stretch1230 - 1250
C=C Aromatic Stretch~1600, ~1475
=C-H out-of-plane bend (trans)960 - 975

The extended π-conjugated system, which includes the phenyl ring, the ethenyl bridge, and the nitro group, is expected to produce strong absorption in the UV region. The primary absorption band (λ_max) corresponding to the π → π* electronic transition is predicted to be in the range of 300-350 nm.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula, C₁₄H₁₁NO₃. The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 241.07. Key fragmentation patterns would likely include the loss of NO₂ (m/z = 195) and cleavage at the ether linkage.

Conformational Analysis

The conformation of 1-(2-nitroethenyl)-3-phenoxybenzene is determined by the balance between electronic effects, which favor a planar structure to maximize π-conjugation, and steric hindrance, which disfavors planarity.

Theoretical & Computational Approach (DFT)

Rationale: Density Functional Theory (DFT) is an invaluable computational method for predicting the stable conformations and geometric parameters of molecules.[6][7] By calculating the potential energy as a function of bond rotation, we can identify the lowest energy (most stable) conformation. A typical approach would use the B3LYP functional with a 6-311++G(d,p) basis set.[8][9]

Key Parameters for Analysis:

  • Optimized Geometry: Calculations would provide optimized bond lengths and angles.

  • Dihedral Angles: The most critical parameters are the dihedral angles that define the molecule's shape.

    • τ₁ (C-C-C=C): Defines the torsion between the benzene ring and the vinyl group.

    • τ₂ (C-O-C-C): Defines the torsion of the phenoxy group relative to the central ring.

Based on crystallographic data of a similar molecule, 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene, the dihedral angle between the benzene ring and the nitroalkenyl group was found to be 23.90(6)°.[3] This indicates that significant steric strain prevents the molecule from being fully planar. We can predict a similar non-planar conformation for 1-(2-nitroethenyl)-3-phenoxybenzene, where the nitroethenyl group is twisted out of the plane of the central benzene ring.

G cluster_0 Key Dihedral Angles p1 τ₁ (C-C-C=C) Ring-Vinyl Torsion p1->n1 p2 τ₂ (C-O-C-C) Phenoxy Torsion p2->n2 base_image

Caption: Key dihedral angles governing the conformation of the title molecule.
Factors Influencing Conformation
  • Steric Hindrance: The primary factor preventing planarity is the steric clash between the ortho-hydrogens of the central ring and the atoms of the nitroethenyl group (specifically the vinyl proton and the oxygen atoms of the nitro group). The large phenoxy group also contributes to overall steric bulk.

  • Electronic Effects: The desire to maximize conjugation across the phenyl-ethenyl-nitro system provides a strong driving force towards planarity. The final geometry is a compromise, adopting a twisted conformation that relieves the worst of the steric strain while retaining significant electronic delocalization.

Summary and Outlook

This guide has presented a detailed, multi-faceted analysis of the molecular structure and conformation of 1-(2-nitroethenyl)-3-phenoxybenzene. Through established synthetic protocols and predictive spectroscopic and computational models, we have constructed a comprehensive profile of the molecule.

  • Synthesis: The molecule is readily accessible via a Henry condensation reaction.

  • Structure: Its structure is characterized by a trans-nitroethenyl group attached to a central benzene ring, which is further substituted with a phenoxy group. This structure can be unambiguously confirmed by a suite of spectroscopic techniques (NMR, FT-IR, MS).

  • Conformation: The molecule is predicted to adopt a non-planar conformation, with the nitroethenyl group twisted out of the plane of the central aromatic ring by approximately 20-25 degrees. This twist represents a compromise between stabilizing electronic conjugation and destabilizing steric repulsion.

This foundational understanding is critical for scientists in drug development, as the precise three-dimensional shape and electronic distribution are key determinants of a molecule's interaction with biological receptors. Future work should focus on obtaining experimental crystal structure data to validate these computational predictions and exploring the structure-activity relationships of this and related compounds.

References

  • ResearchGate. (2025, August 8).
  • National Institutes of Health (NIH). 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene.
  • ResearchGate.
  • ResearchGate. Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities.
  • National Institutes of Health (NIH). (2024, September 6).
  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H)
  • MDPI. (2021, June 9).
  • National Institutes of Health (NIH). (2016, December 28). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides.
  • MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
  • University Website. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Hindawi. (2018). Synthesis and Characterization of Tetraarylphenazine and Tetraaryldibenzo[b,i]phenazine.
  • PECSA Analytical. Spectroscopy.
  • Journal of Emerging Technologies and Innovative Research (JETIR). (2019, January). Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny.
  • National Institutes of Health (NIH). (2022, December 29). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines.

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Exploratory

The Biological Activity Profile of 3-Phenoxy-β-Nitrostyrene Derivatives: A Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive overview of the synthesis and predicted biological activity profile of 3-phenoxy-β-nitrostyrene derivatives. While direct experimental data on this specific class of...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis and predicted biological activity profile of 3-phenoxy-β-nitrostyrene derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this guide leverages established synthetic methodologies and the well-documented biological activities of structurally related β-nitrostyrene analogs to provide a predictive framework for researchers, scientists, and drug development professionals. By understanding the synthetic feasibility and the probable mechanisms of action, this document aims to stimulate further investigation into the therapeutic potential of these novel compounds.

Introduction: The Therapeutic Potential of the β-Nitrostyrene Scaffold

The β-nitrostyrene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These compounds are characterized by a nitro group conjugated with a phenyl ring through an ethylene bridge. This arrangement confers a unique electrophilic character, making them reactive towards various biological nucleophiles and enabling them to modulate multiple signaling pathways. Extensive research has demonstrated the potent antimicrobial, anticancer, and anti-inflammatory properties of β-nitrostyrene derivatives, making them attractive candidates for drug discovery programs. This guide focuses on the 3-phenoxy substituted analogs, a chemical space that remains largely unexplored but holds significant promise for the development of novel therapeutics.

Synthesis of 3-Phenoxy-β-Nitrostyrene Derivatives

The synthesis of 3-phenoxy-β-nitrostyrene derivatives is readily achievable through a well-established synthetic route known as the Henry (or nitroaldol) reaction.[1][2][3][4][5] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base. The key starting material for the synthesis of the target compounds is 3-phenoxybenzaldehyde.

Synthesis of the Precursor: 3-Phenoxybenzaldehyde

Several methods have been reported for the synthesis of 3-phenoxybenzaldehyde. One common approach involves the reaction of 3-bromobenzaldehyde with an alkali metal phenolate in the presence of a copper catalyst.[6] Another method utilizes the oxidation of 3-phenoxybenzyl chloride.[7] The choice of method will depend on the availability of starting materials and the desired scale of the reaction.

The Henry Reaction: A Versatile Tool for C-C Bond Formation

The Henry reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4][5] In the context of this guide, it provides a direct route to 3-phenoxy-β-nitrostyrene derivatives through the reaction of 3-phenoxybenzaldehyde with nitromethane. The reaction is typically catalyzed by a base, such as an alkali hydroxide or an amine.

Experimental Protocol: Synthesis of 3-Phenoxy-β-Nitrostyrene

This protocol describes a general procedure for the synthesis of 3-phenoxy-β-nitrostyrene via the Henry reaction.

Materials:

  • 3-Phenoxybenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-phenoxybenzaldehyde in methanol.

  • Add an equimolar amount of nitromethane to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide in methanol to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-4 hours.

  • Slowly add the reaction mixture to a stirred solution of hydrochloric acid and ice.

  • A yellow precipitate of 3-phenoxy-β-nitrostyrene will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-phenoxy-β-nitrostyrene.

Diagram of the Synthetic Pathway:

Synthesis 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Henry Reaction Henry Reaction 3-Phenoxybenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Henry Reaction 3-Phenoxy-beta-nitrostyrene 3-Phenoxy-beta-nitrostyrene Henry Reaction->3-Phenoxy-beta-nitrostyrene caption Synthesis of 3-Phenoxy-beta-nitrostyrene via the Henry Reaction.

Caption: Synthetic route to 3-phenoxy-beta-nitrostyrene.

Predicted Biological Activity Profile

Based on the extensive literature on other β-nitrostyrene derivatives, it is anticipated that 3-phenoxy-β-nitrostyrene compounds will exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The phenoxy group at the 3-position is expected to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions.

Anticancer Activity

β-Nitrostyrene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to induce cancer cell death.

Predicted Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Many β-nitrostyrene analogs are known to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8] By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. It is plausible that 3-phenoxy-β-nitrostyrene derivatives will share this mechanism of action.

  • Induction of Reactive Oxygen Species (ROS): Some β-nitrostyrene derivatives have been shown to induce the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to oxidative stress, DNA damage, and ultimately, apoptosis.[1][6]

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in promoting cancer cell survival, proliferation, and inflammation. Several β-nitrostyrene derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[4][7][9] By blocking NF-κB activation, these compounds can sensitize cancer cells to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 3-phenoxy-β-nitrostyrene derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 3-Phenoxy-β-nitrostyrene derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the 3-phenoxy-β-nitrostyrene derivative in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the Predicted Anticancer Mechanism:

Anticancer_Mechanism cluster_cell Cancer Cell PNS 3-Phenoxy-beta-nitrostyrene Tubulin Tubulin Polymerization PNS->Tubulin Inhibition ROS ROS Production PNS->ROS Induction NFkB NF-kB Signaling PNS->NFkB Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Leads to ROS->Apoptosis Leads to NFkB->Apoptosis Suppression of anti-apoptotic genes caption Predicted anticancer mechanisms of 3-phenoxy-beta-nitrostyrene.

Caption: Predicted anticancer mechanisms of 3-phenoxy-beta-nitrostyrene.

Antimicrobial Activity

β-Nitrostyrene derivatives have been reported to possess broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2][10] The electrophilic nature of the β-carbon in the nitroalkene moiety is thought to be crucial for this activity, as it can react with nucleophilic residues in essential microbial enzymes and proteins.

Predicted Mechanisms of Antimicrobial Action:

  • Enzyme Inhibition: The Michael addition of nucleophilic residues (e.g., cysteine or histidine) from microbial enzymes to the β-nitrostyrene core can lead to irreversible enzyme inhibition and subsequent microbial cell death.

  • Disruption of Cell Wall Integrity: Some studies suggest that β-nitrostyrene derivatives can interfere with the synthesis of microbial cell walls, leading to cell lysis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a method for determining the minimum inhibitory concentration (MIC) of 3-phenoxy-β-nitrostyrene derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 3-Phenoxy-β-nitrostyrene derivative (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the 3-phenoxy-β-nitrostyrene derivative in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well of the microplate. Include a positive control (microbe with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Predicted Antimicrobial Activity Profile

Microbial TypePredicted ActivityPotential Target Organisms
Gram-positive BacteriaActiveStaphylococcus aureus, Enterococcus faecalis
Gram-negative BacteriaPotentially ActiveEscherichia coli, Pseudomonas aeruginosa
FungiActiveCandida albicans, Aspergillus fumigatus
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. β-Nitrostyrene derivatives have shown promise as anti-inflammatory agents, primarily through their ability to modulate key inflammatory signaling pathways.

Predicted Mechanisms of Anti-inflammatory Action:

  • Inhibition of NF-κB Signaling: As mentioned in the anticancer section, NF-κB is a master regulator of inflammation. By inhibiting NF-κB, 3-phenoxy-β-nitrostyrene derivatives can be expected to suppress the production of pro-inflammatory cytokines and mediators.[4][7][9]

  • Modulation of Inflammasome Activation: Some β-nitrostyrene derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[3]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol provides a method for assessing the anti-inflammatory potential of 3-phenoxy-β-nitrostyrene derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 3-Phenoxy-β-nitrostyrene derivative (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the 3-phenoxy-β-nitrostyrene derivative for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatants.

  • Add Griess reagent to the supernatants and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the amount of nitrite (a stable product of NO) in the supernatants using a sodium nitrite standard curve.

  • Determine the inhibitory effect of the compound on NO production.

Diagram of the Predicted Anti-inflammatory Mechanism:

Anti_inflammatory_Mechanism cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-kB Activation TLR4->NFkB_Activation PNS 3-Phenoxy-beta-nitrostyrene PNS->NFkB_Activation Inhibition Inflammasome NLRP3 Inflammasome Activation PNS->Inflammasome Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-a, IL-6) NFkB_Activation->Cytokines Transcription Inflammasome->Cytokines Processing & Secretion caption Predicted anti-inflammatory mechanisms of 3-phenoxy-beta-nitrostyrene.

Caption: Predicted anti-inflammatory mechanisms of 3-phenoxy-beta-nitrostyrene.

Conclusion and Future Directions

The 3-phenoxy-β-nitrostyrene scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-established biological activities of related β-nitrostyrene derivatives, it is highly probable that these compounds will exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a solid foundation for initiating research in this area, offering detailed synthetic protocols and predictive insights into the potential mechanisms of action.

Future research should focus on the synthesis of a library of 3-phenoxy-β-nitrostyrene derivatives with diverse substitution patterns on both the phenoxy and the phenyl rings. Systematic evaluation of these compounds using the experimental protocols outlined in this guide will be crucial for establishing structure-activity relationships and identifying lead candidates for further development. In-depth mechanistic studies will also be necessary to fully elucidate the molecular targets and signaling pathways modulated by this novel class of compounds. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • He, Y., Varadarajan, S., Muñoz-Planillo, R., Burberry, A., Nakamura, Y., & Núñez, G. (2014). 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. Journal of Biological Chemistry, 289(3), 1142-1150. [Link]

  • Hsieh, P. W., Hsieh, C. H., Chen, Y. A., & Wu, C. C. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(11), 18106–18117. [Link]

  • Liu, X., Ye, F., Wu, J., & Zhang, X. (2015). Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB. Cancer Research, 75(10), 2049-2060. [Link]

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. [Link]

  • Hsieh, P. W., Hsieh, C. H., Chen, Y. A., & Wu, C. C. (2017). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Journal of Biomedical Science, 24(1), 1-13. [Link]

  • Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
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  • He, Y., Varadarajan, S., Muñoz-Planillo, R., Burberry, A., Nakamura, Y., & Núñez, G. (2014). 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome. Journal of Biological Chemistry, 289(3), 1142-1150. [Link]

  • Taylor, C. A., & Hsieh, H. P. (2013). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Cellular and Molecular Bioengineering, 6(3), 303-314. [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3. [Link]

  • Madari, A., Wilson, L., & Jordan, M. A. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2567. [Link]

  • Hsieh, P. W., Hsieh, C. H., Chen, Y. A., & Wu, C. C. (2010). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry, 18(21), 7621-7627. [Link]

  • Chattopadhyay, M., Goswami, S., Rodes, D. B., Kodela, R., Velazquez, C. A., Boring, D., Crowell, J. A., & Kashfi, K. (2010). NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation. Cancer Letters, 298(2), 290-297. [Link]

Sources

Foundational

Solubility data for Benzene 1-(2-nitroethenyl)-3-phenoxy- in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Interactions of 1-(2-Nitroethenyl)-3-phenoxybenzene Executive Summary This technical guide details the solubility behavior of Benzene, 1-(2-nitroethenyl)-3-phenoxy- (a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Solvent Interactions of 1-(2-Nitroethenyl)-3-phenoxybenzene

Executive Summary

This technical guide details the solubility behavior of Benzene, 1-(2-nitroethenyl)-3-phenoxy- (also known as 3-phenoxy-beta-nitrostyrene), a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals and pyrethroid agrochemicals.

Unlike standard commodity chemicals, the solubility profile of this nitrostyrene derivative is governed by the competing polarity of its nitroethenyl tail (highly polar, electron-withdrawing) and its phenoxy-benzene head (lipophilic, aromatic). This guide synthesizes data from Henry reaction protocols and structural analog analysis to provide a definitive solvent selection strategy for recrystallization, extraction, and reaction medium optimization.

Chemical Identity & Physicochemical Context

PropertyDescription
IUPAC Name 1-(2-nitroethenyl)-3-phenoxybenzene
Common Synonyms 3-Phenoxy-beta-nitrostyrene; m-Phenoxynitrostyrene
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Physical State Yellow crystalline solid (Needles or Prisms)
Key Functional Groups Nitro alkene (Michael acceptor), Diphenyl ether (Lipophilic core)

Thermodynamic Insight: The molecule exhibits a "push-pull" electronic structure. The nitro group induces a strong dipole moment, making the compound soluble in polar aprotic solvents, while the bulky phenoxy group limits solubility in water and highly aliphatic hydrocarbons.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their interaction efficiency with 1-(2-nitroethenyl)-3-phenoxybenzene. Data is derived from validated synthesis work-up procedures and comparative analysis of substituted beta-nitrostyrenes.

Table 1: Qualitative Solubility Profile (25°C)
Solvent ClassSpecific SolventSolubility RatingMechanistic Interaction
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Strong dipole-dipole interactions; excellent for extraction.
Esters Ethyl Acetate, Isopropyl AcetateHigh Good match for the nitro group's polarity; standard process solvent.
Aromatic Hydrocarbons Toluene, Benzene, XyleneModerate/High

stacking interactions with the phenoxy/benzene rings.
Alcohols Methanol, Ethanol, IsopropanolModerate (Hot) / Low (Cold) Ideal for recrystallization. Solubility increases drastically with T.
Ethers THF, Diethyl Ether, MTBEModerate Soluble, but often avoided in crystallization due to peroxide risks/volatility.
Alkanes Hexane, Heptane, CyclohexaneVery Low "Anti-solvent" behavior due to lack of polarizable groups.
Water WaterInsoluble Hydrophobic effect of the diphenyl ether backbone dominates.
Table 2: Recrystallization Solvent Systems

Optimization for Purity (>98%)

SystemRatio (v/v)Protocol Notes
Ethanol (95%) Single SolventDissolve at reflux (~78°C); slow cool to 4°C. Yields defined needles.
Isopropanol (IPA) Single SolventPreferred for larger scales due to higher boiling point and slower evaporation.
Ethanol / Water 90:10 to 80:20Water acts as an anti-solvent to drive precipitation upon cooling.
Toluene / Hexane 1:3Dissolve in min. hot toluene; add hot hexane until turbid; cool.

Process Development: Synthesis & Purification Workflow

The solubility profile dictates the synthesis workflow. The standard preparation via the Henry Reaction (Nitroaldol Condensation) relies on the compound's insolubility in the reaction medium at low temperatures or insolubility in aqueous quench streams.

Experimental Protocol: Solubility-Driven Purification
  • Reaction: 3-Phenoxybenzaldehyde is condensed with nitromethane in Glacial Acetic Acid (solvent) using Ammonium Acetate (catalyst).

  • Quench (Precipitation): The reaction mixture is poured into Ice Water .

    • Solubility Logic: The acetic acid/catalyst dissolves in water. The lipophilic 3-phenoxy-beta-nitrostyrene precipitates immediately as a yellow solid.

  • Filtration & Wash: The crude solid is filtered and washed with cold water (removes acid) and cold heptane (removes unreacted aldehyde traces).

  • Recrystallization:

    • Dissolve crude solid in boiling Ethanol (5 mL/g) .

    • Allow to cool to room temperature, then refrigerate at 4°C for 4 hours.

    • Filter crystals and wash with cold ethanol.

Visualizing the Process Logic

PurificationWorkflow Start Crude Reaction Mixture (AcOH + Product + Catalyst) Quench Quench into Ice Water (Anti-Solvent Addition) Start->Quench Solubility Drop Separation Phase Separation (Solid Precipitate) Quench->Separation Product Insoluble in H2O Wash Wash Step (Water + Cold Heptane) Separation->Wash Remove AcOH/Aldehyde Recryst Recrystallization (Boiling Ethanol) Wash->Recryst Differential Solubility Final Pure 3-Phenoxy-beta-nitrostyrene (>98% Purity) Recryst->Final Cooling (Solubility < Saturation)

Figure 1: Solubility-driven purification workflow for 3-phenoxy-beta-nitrostyrene.

Mechanistic Analysis: The Solubility Sphere

To predict solubility in novel solvent blends (e.g., for green chemistry applications), we analyze the molecular interactions using a simplified Hansen Solubility Parameter approach.

  • Dispersion Forces (

    
    ):  High. The two aromatic rings (benzene + phenoxy) require solvents with decent polarizability (Toluene, DCM).
    
  • Polar Forces (

    
    ):  Medium-High. The nitro group (
    
    
    
    ) is a strong dipole. This necessitates polar solvents (Esters, Ketones) to overcome lattice energy.
  • Hydrogen Bonding (

    
    ):  Low. The molecule has no H-bond donors, only acceptors (nitro oxygens, ether oxygen). Therefore, it dissolves well in H-bond donor solvents (Alcohols) but does not self-associate strongly.
    

SolubilitySphere Center 3-Phenoxy- beta-nitrostyrene DCM DCM (Excellent) Center->DCM Dipole+Pi EtOAc Ethyl Acetate (Good) Center->EtOAc Dipole Toluene Toluene (Good) Center->Toluene Pi-Stacking Ethanol Ethanol (High T Only) Center->Ethanol Heat Req. Water Water (Insoluble) Center->Water Hexane Hexane (Insoluble)

Figure 2: Solvent interaction map. Green nodes indicate high solubility; Red nodes indicate insolubility (anti-solvents).

References

  • BenchChem. (2025). Synthesis and Physical Properties of Substituted Beta-Nitrostyrenes. Retrieved from .

  • European Chemicals Agency (ECHA). (2016). Tariff Quotas and Chemical Classifications for Phenoxybenzaldehyde Derivatives. Official Journal of the European Union.[1] Retrieved from .

  • ChemicalBook. (2024). Solubility Parameters of Nitrostyrene Derivatives and Orthosulfamuron Analogs. Retrieved from .

  • MDPI. (2012). Fluorinated Beta-Nitrostyrenes as Antimicrobial Agents: Synthesis and Recrystallization Protocols. Molecules, 17. Retrieved from .

  • ScienceMadness. (2011). Pd/C Reduction of Beta-Nitrostyrenes: Solubility in Ethanol and Acidic Media. Retrieved from .

Sources

Exploratory

Thermodynamic stability of 3-phenoxy-beta-nitrostyrene

Thermodynamic Stability and Degradation Kinetics of 3-Phenoxy- -Nitrostyrene: A Technical Guide Executive Summary & Chemical Identity 3-Phenoxy- -nitrostyrene (3-PBNS) represents a critical class of nitroalkene intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability and Degradation Kinetics of 3-Phenoxy- -Nitrostyrene: A Technical Guide

Executive Summary & Chemical Identity

3-Phenoxy-


-nitrostyrene  (3-PBNS) represents a critical class of nitroalkene intermediates used in the synthesis of substituted phenethylamines, indole alkaloids, and pharmaceutical agents targeting tyrosine kinases or platelet aggregation.

Unlike simple nitrostyrenes, the inclusion of a meta-phenoxy moiety introduces unique thermodynamic and kinetic constraints. The electron-withdrawing inductive effect (


) of the phenoxy group enhances the electrophilicity of the 

-carbon, rendering the molecule thermodynamically potent but kinetically labile toward nucleophilic degradation.

This guide provides a rigorous analysis of the thermodynamic stability, degradation pathways, and handling protocols for 3-PBNS, designed for process chemists and formulation scientists.

PropertyDescriptor
IUPAC Name 1-nitro-2-(3-phenoxyphenyl)ethene
Molecular Formula

Molecular Weight 241.24 g/mol
Electronic Character Electron-deficient alkene (Michael Acceptor)
Key Instability Hydrolytic reversion (Henry), Polymerization, Photolysis

Thermodynamic Profile & Physicochemical Properties[1][2][3]

Solid-State Thermodynamics

The thermodynamic stability of 3-PBNS is governed by its crystal lattice energy versus the entropy-driven tendency toward amorphous degradation.

  • Melting Point & Phase Behavior: While unsubstituted

    
    -nitrostyrene melts at ~58°C, the 3-phenoxy derivative typically exhibits a suppressed melting point (often 65–75°C  range, dependent on polymorph) due to the rotational freedom of the ether linkage disrupting efficient 
    
    
    
    -stacking.
    • Expert Insight: If the compound presents as an oil or low-melting gum, it indicates solvent occlusion or trace aldehyde impurities acting as plasticizers. High-purity material should be crystalline.[1]

  • Enthalpy of Formation (

    
    ): 
    Nitroalkenes are thermodynamically high-energy compounds. The conjugation of the nitro group with the styrene double bond provides stabilization energy (~12 kcal/mol), but this is offset by the strain of the dipole-dipole repulsion between the nitro group and the aromatic ring if steric hindrance forces planarity loss.
    
    • Estimated

      
      : Positive (Endothermic). This implies that decomposition is exothermic and potentially self-accelerating if initiated.
      
Solubility Thermodynamics

The lipophilic phenoxy tail drastically reduces water solubility compared to simple nitrostyrenes (


 mg/mL), driving a high partition coefficient (LogP 

4.2).
  • Process Implication: In aqueous-organic mixtures (e.g., during Henry reaction workup), 3-PBNS will oil out rapidly. This phase separation protects the core from hydrolysis kinetically, even if thermodynamically unstable.

Degradation Mechanisms & Stability Pathways

The stability of 3-PBNS is compromised by three primary vectors: Nucleophilic Attack , Thermal Elimination , and Photochemical Rearrangement .

The Retro-Henry (Hydrolytic) Pathway

The most common instability is the thermodynamic equilibrium of the Henry reaction. In the presence of moisture and trace base, 3-PBNS undergoes a retro-aldol type cleavage.



  • Mechanism: Water attacks the electrophilic

    
    -carbon. The meta-phenoxy group enhances this electrophilicity, making 3-PBNS more susceptible to hydrolysis than unsubstituted nitrostyrene.
    
  • Catalyst: Trace hydroxide or residual amine catalysts from synthesis accelerate this 100-fold.

Michael Addition Polymerization

As a potent Michael acceptor, 3-PBNS is prone to oligomerization.

  • Initiators: Thiols, amines, or carbanions.

  • Product: Amorphous, insoluble oligomers (gums) that complicate purification.

Thermal Decomposition (NOx Evolution)

Above 100°C, or lower in the presence of Lewis acids, nitroalkenes can undergo elimination of


 or radical scission of the C-N bond, releasing NOx gases.

Visualizing the Stability Landscape

The following diagram maps the degradation logic and critical control points (CCPs) for maintaining 3-PBNS integrity.

G cluster_0 Hydrolytic Instability (Retro-Henry) cluster_1 Polymerization (Storage) cluster_2 Thermal/Photo Degradation Start 3-Phenoxy-beta-nitrostyrene (Crystalline Solid) NitroAlcohol beta-Nitroalcohol Intermediate Start->NitroAlcohol + H2O / Base Oligomer Insoluble Oligomers (Gums/Tars) Start->Oligomer + Nucleophiles / Time Rearrange Oximino Ketones Start->Rearrange UV Light (hv) NOx NOx Gas Release Start->NOx Heat (>100°C) Aldehyde 3-Phenoxybenzaldehyde (Liquid) NitroAlcohol->Aldehyde Equilibrium Shift Nitromethane Nitromethane NitroAlcohol->Nitromethane

Figure 1: Degradation topology of 3-phenoxy-beta-nitrostyrene showing the three primary instability vectors: Hydrolysis (Red), Polymerization (Yellow), and Thermal/Photo decay (Green).

Experimental Protocols for Stability Assessment

To validate the quality of 3-PBNS batches, the following "Self-Validating" protocols are recommended.

Accelerated Stability Stress Test (HPLC)

Objective: Determine shelf-life and hydrolytic sensitivity.

  • Preparation: Dissolve 10 mg 3-PBNS in 10 mL Acetonitrile (ACN).

  • Stress Conditions:

    • Control: Store at 4°C in dark.

    • Hydrolytic Stress: Mix 1 mL stock + 1 mL Phosphate Buffer (pH 7.4). Incubate at 40°C for 24h.

    • Oxidative Stress: Mix 1 mL stock + 100

      
      L 3% 
      
      
      
      .
  • Analysis: HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax), 3.5

      
      m.
      
    • Mobile Phase: 60:40 ACN:Water (+0.1% TFA) isocratic.

  • Pass Criteria:

    • Control: >99.0% Area.

    • Hydrolytic sample: If >5% degradation (appearance of 3-phenoxybenzaldehyde peak at earlier RT), the batch requires re-crystallization and desiccation.

Differential Scanning Calorimetry (DSC)

Objective: Assess thermal safety and polymorphic purity.

  • Sample: 2–5 mg dry powder in crimped aluminum pan (pinhole lid to allow gas escape).

  • Ramp: 10°C/min from 25°C to 250°C.

  • Interpretation:

    • Endotherm (60–75°C): Melting event. Sharpness indicates purity.

    • Exotherm (>180°C): Decomposition onset.

    • Critical Warning: If an exotherm is observed immediately after melting (<100°C), the sample is catalytically impure (likely residual base) and unsafe for scale-up.

Synthesis & Handling Best Practices

The thermodynamic instability dictates the synthesis strategy. The Henry Reaction must be driven to completion and worked up under strictly neutral/acidic conditions.

Optimized Henry Reaction Protocol
  • Reagents: 3-Phenoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

  • Solvent: Glacial Acetic Acid (stabilizes the product by neutralizing intermediates).

  • Procedure:

    • Reflux for 2–4 hours. Monitor TLC (disappearance of aldehyde).

    • Quench: Cool to room temperature. Pour into ice-cold water.

    • Crystallization: The product should precipitate as yellow needles.

    • Wash: Wash copiously with water (removes catalyst) and cold ethanol (removes aldehyde).

    • Drying: Vacuum dry at <40°C. Do not use oven drying >50°C.

Storage Specifications
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen flush (prevents auto-oxidation).

  • Container: Amber glass (UV protection).

References

  • Milhazes, N., et al. (2006). "

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Link
    
  • Airiau, E., et al. (2008). "Organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes." Synthesis, 2008(15), 2317-2338. Link

  • Ballini, R., & Bosica, G. (2005). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Current Organic Chemistry, 9(12). Link

  • PubChem. (2025).[2] "trans-beta-Nitrostyrene Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Reduction of Nitrostyrenes." Link

Sources

Foundational

Introduction: Unraveling the Cytotoxic Potential of Novel Nitro-Phenoxy Derivatives

An In-Depth Technical Guide to Cytotoxicity Studies of 1-(2-nitroethenyl)-3-phenoxy-benzene Derivatives The intersection of drug discovery and molecular toxicology demands a rigorous, multi-tiered approach to characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cytotoxicity Studies of 1-(2-nitroethenyl)-3-phenoxy-benzene Derivatives

The intersection of drug discovery and molecular toxicology demands a rigorous, multi-tiered approach to characterizing the cellular effects of novel chemical entities. The compound class, 1-(2-nitroethenyl)-3-phenoxy-benzene and its derivatives, presents a compelling scaffold for investigation. The presence of the nitroalkene moiety, a known Michael acceptor, suggests a potential for high reactivity with biological nucleophiles, such as cysteine residues in proteins, which can trigger a cascade of cellular events leading to cell death.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the cytotoxicity of these compounds, moving beyond simple viability assays to elucidate underlying molecular mechanisms. Our approach is structured not as a rigid checklist, but as a logical progression of inquiry, from initial screening to deep mechanistic analysis, ensuring that each step informs the next.

Tier 1: Foundational Cytotoxicity Assessment

The initial goal is to determine if and at what concentrations the derivatives induce cell death. This is achieved through robust, high-throughput assays that measure general cell viability and membrane integrity. These foundational assays establish the critical dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.

A. Metabolic Viability Assessment: The MTT Assay

The MTT assay is a cornerstone for assessing cell viability by measuring metabolic activity.[2] It relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] This conversion is only possible in metabolically active cells, making the amount of formazan produced directly proportional to the number of viable cells.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the 1-(2-nitroethenyl)-3-phenoxy-benzene derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

B. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay provides a complementary perspective by quantifying cytotoxicity based on plasma membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[5][6] Measuring the LDH activity in the supernatant provides a direct marker of cell death.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Establish Controls: It is critical to include three types of controls:

    • Spontaneous LDH Release: Untreated cells, to measure background LDH release.[5]

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.[7][8]

    • Vehicle Control: Cells treated with the compound solvent.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[7]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture, which contains substrates that react with LDH to produce a colored formazan product, to each well.[6][7][8]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[5][7] Measure the absorbance at 490 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

ParameterDescriptionRationale
IC50 (MTT) Concentration of derivative causing 50% reduction in metabolic activity.Quantifies the potency of the compound in inhibiting cell viability. A lower IC50 indicates higher potency.
% Cytotoxicity (LDH) Percentage of cell lysis relative to maximum lysis control.Directly measures membrane damage, distinguishing cytotoxic from cytostatic effects.

Tier 2: Delineating the Mode of Cell Death

Once cytotoxicity is confirmed, the next crucial step is to determine how the cells are dying. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[9] This distinction is vital, as compounds that induce apoptosis are often preferred in therapeutic contexts like oncology. Flow cytometry is a powerful tool for this purpose.[9][10]

Apoptosis vs. Necrosis Discrimination: Annexin V & Propidium Iodide (PI) Staining

This assay leverages two key cellular changes. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes.[12] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[10]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the derivative at concentrations around its IC50 value for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included.[11] Gently trypsinize adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[11]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.[11] The data allows for the differentiation of four cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

    • Necrotic cells: Annexin V-negative and PI-positive (though this population can be minor).

Tier 3: Probing the Molecular Mechanisms

With the mode of cell death identified, the investigation proceeds to the molecular level to understand the causative pathways. Given the chemical nature of 1-(2-nitroethenyl)-3-phenoxy-benzene derivatives, plausible mechanisms include the induction of oxidative stress and the activation of key signaling cascades that govern cell fate.

A. Oxidative Stress Induction

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to lipids, proteins, and DNA, ultimately triggering apoptosis.[13] The nitro-group on the test compounds makes ROS induction a primary hypothesis.

  • Direct ROS Measurement: Cellular ROS levels can be measured using fluorescent probes like 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[13] DCFDA is cell-permeable and becomes fluorescent upon oxidation by ROS.

  • Assessing Oxidative Damage: Since ROS are often transient, a more stable approach is to measure the downstream damage they cause.[13]

    • Lipid Peroxidation: Malondialdehyde (MDA) is a key end-product of lipid peroxidation and can be quantified using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[13]

    • Protein Oxidation: Protein carbonyl content is a common marker of oxidative protein damage and can be measured using a 2,4-dinitrophenylhydrazine (DNPH)-based method.[13]

B. Caspase Activation Cascade

Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-9) are activated by upstream signals, which in turn cleave and activate executioner caspases (e.g., caspase-3 and -7).[10] Measuring the activity of these caspases confirms the involvement of the apoptotic machinery.

  • Fluorometric/Luminometric Assays: These assays use synthetic substrates containing a caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a fluorophore or a luminogenic molecule.[14][15] Cleavage of the substrate by active caspases releases the reporter molecule, generating a quantifiable signal proportional to caspase activity.[15]

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate (for luminescence) and treat with the compounds.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the substrate and also lyses the cells.[15][16]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.

C. Key Signaling Pathway Modulation

The cellular response to stress, including that induced by xenobiotics, is often mediated by complex signaling pathways. Two pathways of paramount importance in regulating cell survival and apoptosis are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • MAPK Pathway (JNK, p38, ERK): The MAPK family consists of several cascades, with the JNK and p38 pathways generally being activated by stress stimuli and promoting apoptosis, while the ERK pathway is often associated with cell survival.[17][18][19] Activation of these kinases can be assessed by Western blotting using phosphorylation-specific antibodies (e.g., anti-phospho-JNK). The functional role of these pathways can be confirmed by using specific small-molecule inhibitors to see if they rescue cells from compound-induced death.[18]

  • NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival.[20][21] In many contexts, its activation promotes the transcription of anti-apoptotic genes (like Bcl-xL), thereby protecting cells from death signals.[22][23] Therefore, it is crucial to investigate whether the 1-(2-nitroethenyl)-3-phenoxy-benzene derivatives inhibit this pro-survival pathway, thereby sensitizing cells to apoptosis. This can be studied by measuring the phosphorylation of IκBα or the nuclear translocation of the p65 subunit.[21]

Visualizing the Process: Workflows and Pathways

To synthesize the information, diagrams can clarify the experimental logic and the hypothesized molecular events.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mode of Death cluster_2 Tier 3: Mechanistic Insights Compound Compound Treatment (Dose-Response) MTT MTT Assay (Metabolic Viability) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH IC50 IC50 Determination MTT->IC50 LDH->IC50 Flow Annexin V / PI Staining (Flow Cytometry) IC50->Flow Select IC50 Concentrations Apoptosis Apoptosis vs Necrosis Flow->Apoptosis ROS ROS Measurement (DCFDA, MDA) Apoptosis->ROS If Apoptotic Caspase Caspase-3/7 Assay Apoptosis->Caspase If Apoptotic Signaling Signaling Analysis (Western Blot) Apoptosis->Signaling If Apoptotic Mechanism Mechanism of Action ROS->Mechanism Caspase->Mechanism Signaling->Mechanism

Caption: Experimental workflow for cytotoxicity analysis.

G Compound 1-(2-nitroethenyl)-3- phenoxy-benzene Derivative Stress Cellular Stress Compound->Stress NfkB NF-κB Pathway (Pro-Survival) Compound->NfkB Potential Inhibition? ROS Increased ROS (Oxidative Stress) MAPK p38 / JNK Activation ROS->MAPK Stress->ROS Stress->MAPK Stress Signaling Mito Mitochondrial Pathway MAPK->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-xL) NfkB->AntiApoptotic AntiApoptotic->Mito

Caption: Hypothesized pro-apoptotic signaling cascade.

Conclusion

The systematic evaluation of 1-(2-nitroethenyl)-3-phenoxy-benzene derivatives requires a multi-faceted approach that progresses logically from broad cytotoxicity screening to specific mechanistic inquiries. By integrating assays for metabolic health, membrane integrity, mode of cell death, and the status of key molecular pathways like oxidative stress, caspase activation, and stress-responsive signaling, researchers can build a comprehensive profile of a compound's cellular impact. This detailed understanding is indispensable for identifying promising therapeutic leads and mitigating potential toxicological liabilities in the field of drug development.

References

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  • Apoptosis Assays by Flow Cytometry. Agilent. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Flow Cytometric Apoptosis Assays for Cell Death. Bitesize Bio. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

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  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. [Link]

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  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]

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  • JNK MAP kinase activation is required for MTOC and granule polarization in NKG2D-mediated NK cell cytotoxicity. PNAS. [Link]

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  • LDH cytotoxicity assay. Protocols.io. [Link]

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  • MAPK – Knowledge and References. Taylor & Francis. [Link]

  • Effect of NF-κB inhibitors on the chemotherapy-induced apoptosis of the colon cancer cell line HT-29. National Center for Biotechnology Information. [Link]

  • Adriamycin-induced NF-κB activation and cytotoxicity: reevaluation of the role of NF-kB blockage in chemosensitization. AACR Journals. [Link]

  • Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system. National Center for Biotechnology Information. [Link]

  • Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). National Center for Biotechnology Information. [Link]

  • IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy. JCI. [Link]

  • Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 3-Phenoxy-β-nitrostyrene via Henry-Knoevenagel Condensation

Abstract This technical guide provides a comprehensive protocol for the synthesis of 3-phenoxy-β-nitrostyrene, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through a robust and wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-phenoxy-β-nitrostyrene, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through a robust and widely utilized Henry-Knoevenagel condensation reaction. The core reactants for this procedure are 3-phenoxybenzaldehyde and nitromethane, with ammonium acetate serving as an efficient catalyst in a glacial acetic acid medium. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines the necessary safety precautions and purification methods. The provided workflow is designed for reproducibility and scalability, catering to researchers in chemical synthesis and drug development.

Introduction and Scientific Background

β-nitrostyrenes are a critical class of organic compounds characterized by a nitro group conjugated with a carbon-carbon double bond attached to an aromatic ring. This functional group arrangement makes them highly versatile synthetic intermediates.[1][2] The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic addition, and the nitro group itself can be readily reduced to an amine.[3][4] This reactivity profile makes β-nitrostyrenes key precursors for the synthesis of a wide array of target molecules, including phenethylamines, amino alcohols, and various heterocyclic systems.[1][4]

The target molecule, 3-phenoxy-β-nitrostyrene, incorporates a phenoxy moiety, a common feature in many biologically active compounds. Its synthesis is most effectively accomplished via the Henry-Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[2][4][5] This method is favored for its operational simplicity and the use of readily available, inexpensive reagents.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction. While various bases can be employed, the use of ammonium acetate in glacial acetic acid is particularly effective as it facilitates both the initial condensation and the subsequent dehydration in a single step to directly yield the desired β-nitrostyrene.[6][7]

The mechanism unfolds in three key stages:

  • Nitronate Formation: The reaction is initiated by the deprotonation of nitromethane at the α-carbon by a base (acetate ion, CH₃COO⁻, from ammonium acetate). This forms a resonance-stabilized nitronate anion, which serves as the key nucleophile.[4][5]

  • Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. This addition step forms a β-nitro alkoxide intermediate.[8]

  • Protonation and Dehydration: The alkoxide is protonated by the acidic solvent (acetic acid) to form a β-nitro alcohol (a nitroaldol intermediate). Under the acidic and heated reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated 3-phenoxy-β-nitrostyrene product.[8][9]

G cluster_0 Stage 1: Nitronate Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion (⁻CH₂NO₂) Nitromethane->Nitronate Deprotonation Base Base (CH₃COO⁻) Nitronate_ref Nitronate Anion Aldehyde 3-Phenoxybenzaldehyde Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref β-Nitro Alkoxide Nitronate_ref->Aldehyde Nucleophilic Attack Nitro_Alcohol β-Nitro Alcohol Alkoxide_ref->Nitro_Alcohol Protonation (from CH₃COOH) Final_Product 3-Phenoxy-β-nitrostyrene Nitro_Alcohol->Final_Product Dehydration (-H₂O) (Heat, Acid)

Caption: Reaction mechanism for the synthesis of 3-phenoxy-β-nitrostyrene.

Reagents and Materials

Reagent List
ReagentChemical FormulaMolar Mass ( g/mol )Quantity (10 mmol scale)Role
3-PhenoxybenzaldehydeC₁₃H₁₀O₂198.221.98 g (10 mmol)Aldehyde Substrate
NitromethaneCH₃NO₂61.042.14 g (35 mmol)Nucleophile Precursor
Ammonium AcetateC₂H₇NO₂77.081.54 g (20 mmol)Base Catalyst
Glacial Acetic AcidC₂H₄O₂60.0520 mLSolvent / Dehydrating Agent
Ethanol (95%)C₂H₆O46.07~50 mLRecrystallization Solvent
Deionized WaterH₂O18.02~500 mLPrecipitation/Washing
Ice--As neededCooling/Precipitation
Equipment List
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Beakers (100 mL, 1000 mL)

  • Graduated cylinders

  • Buchner funnel and suction flask

  • Filter paper

  • Spatula and weighing balance

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol details the synthesis of 3-phenoxy-β-nitrostyrene on a 10 mmol scale.

G start Start reagents 1. Combine Reagents - 3-Phenoxybenzaldehyde (1.98 g) - Nitromethane (2.14 g) - Ammonium Acetate (1.54 g) - Glacial Acetic Acid (20 mL) start->reagents reflux 2. Heat to Reflux Set temperature to 100-110°C. Maintain reflux for 2-4 hours. reagents->reflux cool 3. Cool Reaction Allow mixture to cool to room temperature. reflux->cool precipitate 4. Precipitate Product Pour cooled mixture into ~400 mL of ice-water with stirring. cool->precipitate filter 5. Isolate Crude Product Collect yellow solid by suction filtration. Wash with cold water. precipitate->filter dry_crude 6. Dry Crude Solid Air-dry the solid on the filter or in a desiccator. filter->dry_crude recrystallize 7. Purify by Recrystallization Dissolve crude product in minimal hot ethanol. Cool to crystallize. dry_crude->recrystallize filter_pure 8. Isolate Pure Product Filter the purified crystals and wash with a small amount of cold ethanol. recrystallize->filter_pure dry_final 9. Dry Final Product Dry the crystals under vacuum. filter_pure->dry_final end End Product: Pure 3-Phenoxy-β-nitrostyrene dry_final->end

Caption: Experimental workflow for the synthesis of 3-phenoxy-β-nitrostyrene.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxybenzaldehyde (1.98 g, 10 mmol), ammonium acetate (1.54 g, 20 mmol), and glacial acetic acid (20 mL).[6]

  • Addition of Nitromethane: To the stirring mixture, add nitromethane (2.14 g, 35 mmol).

  • Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux, maintaining a temperature of approximately 100-110°C. The solution will typically turn a deep yellow or orange color. Continue to reflux with stirring for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. In a separate 1000 mL beaker, prepare approximately 400 mL of an ice-water slurry.

  • Product Isolation: Slowly pour the cooled reaction mixture into the ice-water with vigorous stirring. A bright yellow solid should precipitate immediately.[2]

  • Filtration and Washing: Collect the precipitated solid by suction filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acetic acid and salts.

  • Drying: Press the solid on the filter to remove as much water as possible. Allow the crude product to air-dry or place it in a desiccator.

Purification and Characterization

The crude product is typically purified by recrystallization to yield a bright yellow crystalline solid.

  • Recrystallization: Transfer the crude, dry solid to a beaker or Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently while stirring until the solid is completely dissolved.[10]

  • Crystallization: Remove the solution from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Final Isolation: Collect the purified crystals by suction filtration, washing with a small volume of cold ethanol.

  • Drying: Dry the final product under vacuum to remove all traces of solvent.

  • Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as Melting Point determination and ¹H NMR spectroscopy.

Safety Precautions

  • This procedure must be performed in a well-ventilated fume hood.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

  • Nitromethane: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • β-Nitrostyrenes: These compounds are known to be lachrymators and skin irritants.[10] Avoid inhalation of dust and direct contact with skin and eyes.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Gomez-Alvarez, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(1), 1-4. Available at: [Link]

  • Berardi, F., et al. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Molecules, 26(11), 3188. Available at: [Link]

  • Supporting Information for: A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. (2017). The Royal Society of Chemistry. Available at: [Link]

  • Sy, W. W., & By, A. W. (1985). Nitration of Substituted Styrenes with Nitryl Iodide. Journal of Labelled Compounds and Radiopharmaceuticals, 22(12), 1271-1275. Available at: [Link]

  • Kano, S., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254. Available at: [Link]

  • Wikipedia. (2023). Henry reaction. Available at: [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. Available at: [Link]

  • Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available at: [Link]

  • Organic Chemistry Portal. Henry Reaction. Available at: [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]

  • Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, No 1, 49-53. Available at: [Link]

  • Google Patents. (CN103497108B). Synthesis method of p-hydroxy-beta-nitrostyrene.
  • Google Patents. (EP2174927B1). Method for producing beta-nitrostyrene compound.

Sources

Application

Application Notes &amp; Protocols: Asymmetric Michael Addition Using 3-Phenoxy-beta-nitrostyrene

Abstract The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This application note provides a comprehensive guide for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric Michael addition utilizing 3-phenoxy-beta-nitrostyrene as a key substrate. We delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and present detailed, field-proven protocols. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate but also rationally adapt these methodologies for their specific synthetic targets. The resulting γ-nitro carbonyl compounds are versatile intermediates, readily transformable into a variety of valuable molecules, including chiral γ-amino acids and other biologically active compounds.[1][2]

Introduction: The Significance of the Asymmetric Michael Addition

The Michael addition, or 1,4-conjugate addition, is a fundamental reaction in organic chemistry for the formation of C-C bonds in a mild and efficient manner.[3] Its asymmetric variant has garnered significant attention as it allows for the creation of chiral molecules with high enantiomeric purity, a critical requirement in the pharmaceutical industry. Among the various Michael acceptors, β-nitrostyrenes are particularly attractive due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.[4][5][6] The resulting nitroalkane products are highly valuable synthetic intermediates, as the nitro group can be readily converted into other functional groups like amines, ketones, or carboxylic acids.[6][7]

The substrate of focus, 3-phenoxy-beta-nitrostyrene, introduces an additional layer of complexity and synthetic potential due to the phenoxy substituent on the aromatic ring. This guide will provide detailed protocols and insights into performing the asymmetric Michael addition to this specific and synthetically useful substrate.

Mechanistic Principles: A Foundation for Rational Design

The asymmetric Michael addition is typically catalyzed by either chiral metal complexes or, more recently, by small organic molecules known as organocatalysts. The general mechanism involves the activation of the nucleophile (Michael donor) and/or the electrophile (Michael acceptor) by the chiral catalyst to facilitate a stereoselective C-C bond formation.

Organocatalysis: A Paradigm Shift

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often offering milder reaction conditions, lower toxicity, and greater stability compared to traditional metal catalysts.[4][8] For the Michael addition to nitrostyrenes, several classes of organocatalysts have proven effective, including those based on primary amines, secondary amines (such as proline and its derivatives), thioureas, and squaramides.[2][4][9][10]

A common strategy involves the dual activation of both the nucleophile and the electrophile by a bifunctional catalyst. For instance, a catalyst bearing both a basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a thiourea or squaramide moiety) can simultaneously activate the Michael donor by deprotonation (or enamine formation) and the nitrostyrene acceptor by hydrogen bonding to the nitro group.[4][10] This dual activation brings the reactants into a well-defined chiral environment, leading to high stereoselectivity.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a primary amine-thiourea catalyzed Michael addition of an aldehyde to a nitrostyrene.

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Primary Amine-Thiourea Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (Michael Donor) TransitionState Stereodetermining Transition State Enamine->TransitionState + Nitrostyrene Nitrostyrene 3-Phenoxy-β-nitrostyrene (Michael Acceptor) Nitrostyrene->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Product γ-Nitro Aldehyde Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Catalyst, Substrate, Donor, Solvent) Reaction Stirring at Controlled Temperature Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Stereoanalysis Stereochemical Analysis (Chiral HPLC) Analysis->Stereoanalysis End Pure, Enantioenriched Product Stereoanalysis->End

Sources

Method

Using Benzene 1-(2-nitroethenyl)-3-phenoxy- as a tyrosine kinase inhibitor precursor

This application note details the utilization of Benzene, 1-(2-nitroethenyl)-3-phenoxy- (hereafter referred to as 3-Phenoxy-β-Nitrostyrene ) as a strategic intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKI...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the utilization of Benzene, 1-(2-nitroethenyl)-3-phenoxy- (hereafter referred to as 3-Phenoxy-β-Nitrostyrene ) as a strategic intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

While β-nitrostyrenes possess intrinsic biological activity as Michael acceptors, their primary utility in medicinal chemistry lies in their role as precursors to 2-(3-phenoxyphenyl)ethanamine scaffolds. These amine motifs serve as critical "linker-hydrophobe" fragments in ATP-competitive inhibitors targeting EGFR, VEGFR, and PDGFR families.

Executive Summary

This guide provides a validated workflow for transforming 3-Phenoxy-β-Nitrostyrene into a functional Tyrosine Kinase Inhibitor. The protocol covers the Henry Reaction for precursor synthesis, chemoselective reduction to the primary amine, and subsequent nucleophilic substitution onto a quinazoline core (a model TKI pharmacophore). We also detail the kinase inhibition assay to validate the final compound's efficacy.

Key Chemical Attributes
PropertySpecificationRelevance to TKI Design
Compound Name 1-(2-nitroethenyl)-3-phenoxybenzeneCore Scaffold Precursor
Molecular Weight ~241.24 g/mol Low MW allows for fragment-based growth
Reactive Motif Nitroalkene (Michael Acceptor)Precursor to Ethylamine Linker
Target Fragment 3-PhenoxyphenethylamineHydrophobic pocket binder (Selectivity)

Scientific Background & Mechanism[1][2][3][4]

The Role of the Phenethyl Linker

Many FDA-approved TKIs (e.g., Gefitinib, Erlotinib) utilize an aniline or benzylamine moiety to bind within the ATP-binding pocket of the kinase. The 3-phenoxyphenethyl motif offers a distinct advantage:

  • Flexibility: The ethyl linker allows the phenoxy group to orient deeply into the hydrophobic back-pocket (Gatekeeper region).

  • π-Stacking: The phenoxy ether oxygen acts as a hydrogen bond acceptor, while the terminal phenyl ring engages in π-π stacking with phenylalanine residues in the kinase active site.

Synthetic Strategy

The workflow follows a "Protect-Free" synthesis logic:

  • Condensation: 3-Phenoxybenzaldehyde is converted to the nitrostyrene (The Topic Compound).

  • Reduction: The nitroalkene is reduced to an amine.[1][2][3]

  • Coupling: The amine displaces a halide on a heterocycle (e.g., 4-chloroquinazoline) to form the active TKI.

TKI_Synthesis_Workflow Aldehyde 3-Phenoxybenzaldehyde (Starting Material) Nitrostyrene 3-Phenoxy-β-Nitrostyrene (Topic Compound) Aldehyde->Nitrostyrene Henry Rxn (NH4OAc, MeNO2) Amine 3-Phenoxyphenethylamine (Active Nucleophile) Nitrostyrene->Amine Reduction (LiAlH4 or NaBH4/CuCl2) TKI Final TKI Candidate (Active Drug) Amine->TKI SnAr Coupling Scaffold 4-Chloroquinazoline (Kinase Core) Scaffold->TKI +

Figure 1: Synthetic pathway transforming the nitrostyrene precursor into a bioactive TKI scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Phenoxy-β-Nitrostyrene (Henry Reaction)

Objective: To generate the nitroalkene precursor with high stereoselectivity (E-isomer).

Reagents:

  • 3-Phenoxybenzaldehyde (10 mmol)

  • Nitromethane (solvent/reactant, 10 mL)

  • Ammonium Acetate (4 mmol, 0.4 eq)

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.98 g (10 mmol) of 3-Phenoxybenzaldehyde in 10 mL of Nitromethane.

  • Catalysis: Add 0.31 g (4 mmol) of Ammonium Acetate.

  • Reflux: Heat the mixture to 100°C (reflux) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (

    
    ) should disappear, replaced by a fluorescent yellow nitrostyrene spot (
    
    
    
    ).
  • Workup: Cool to room temperature. The product may crystallize directly. If not, remove excess nitromethane under reduced pressure.

  • Partition: Dissolve residue in Dichloromethane (DCM) and wash with water (

    
     mL) and Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:1) to yield yellow needles.

    • Expected Yield: 85-92%

    • Validation: 1H NMR should show trans-alkene doublets (

      
       Hz) at 
      
      
      
      7.5-8.0 ppm.
Protocol B: Chemoselective Reduction to 3-Phenoxyphenethylamine

Objective: Reduce the nitroalkene to the primary amine without cleaving the ether bond or reducing the aromatic rings.

Reagents:

  • 3-Phenoxy-β-Nitrostyrene (from Protocol A)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 M in THF)

  • Anhydrous THF

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Charge: Add LiAlH4 solution (4 eq) to the flask and cool to 0°C.

  • Addition: Dissolve the nitrostyrene (1 eq) in anhydrous THF and add dropwise to the LiAlH4 suspension. Caution: Exothermic.

  • Reflux: Allow to warm to room temperature, then reflux for 6 hours. The solution will turn from yellow (nitroalkene) to colorless/grey.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[4]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[4]
      
    • (Where

      
       = grams of LiAlH4 used).
      
  • Isolation: Filter the white granular precipitate. Dry the filtrate over

    
     and concentrate.
    
  • Salt Formation: Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl/Dioxane) to precipitate the Amine Hydrochloride salt . This stabilizes the precursor for storage.

Protocol C: TKI Assembly (Nucleophilic Aromatic Substitution)

Objective: Couple the amine to a quinazoline core (mimicking Gefitinib/Erlotinib).

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (Commercial TKI core)

  • 3-Phenoxyphenethylamine HCl (Prepared above)

  • Isopropanol (solvent)[5]

  • Triethylamine (Base)

Step-by-Step:

  • Mix: In a pressure vial, combine 1 eq of the Quinazoline core and 1.1 eq of the Amine salt in Isopropanol (5 mL/mmol).

  • Basify: Add 2.5 eq of Triethylamine.

  • Heat: Heat to 80°C for 12 hours.

  • Precipitation: Cool to room temperature. The product often precipitates as the HCl salt (if base is omitted) or free base.

  • Filtration: Filter the solid, wash with cold isopropanol and ether.

  • Result: A 4-substituted quinazoline TKI candidate.

Validation: Tyrosine Kinase Inhibition Assay

To verify the utility of the synthesized precursor, the final compound must be tested against a panel of kinases (e.g., EGFR, Src).

Method: FRET-based Z'-LYTE™ Kinase Assay (or comparable ADP-Glo).

ParameterSetting/ValueNotes
Enzyme EGFR (Recombinant, human)Target concentration: 1-5 nM
Substrate Poly(Glu, Tyr) 4:1Peptide substrate mimicking Tyrosine tail
ATP Conc.

apparent
Usually 10-50

M
Inhibitor Range 0.1 nM to 10

M
10-point dose response
Incubation 60 min @ RTAllows slow-binding kinetics

Workflow Diagram:

Assay_Protocol Prep Prepare 384-well Plate (10 µL Reaction Vol) Add_Cmpd Add Synthesized TKI (Serial Dilution) Prep->Add_Cmpd Add_Master Add Kinase + Peptide + ATP (Master Mix) Add_Cmpd->Add_Master Incubate Incubate 60 min @ 25°C Add_Master->Incubate Develop Add Detection Reagent (Phospho-antibody/FRET) Incubate->Develop Read Read Fluorescence Calculate IC50 Develop->Read

Figure 2: Standard operating procedure for validating the kinase inhibitory potential of the synthesized compound.

Data Analysis Expectation

If the 3-phenoxy group successfully occupies the hydrophobic pocket, you should observe:

  • IC50 < 100 nM: Potent "Lead" candidate.

  • IC50 100 nM - 1 µM: Valid "Hit", requires optimization of the quinazoline ring substituents.

  • Mechanism Check: If the precursor (Nitrostyrene) is tested directly, it may show time-dependent inhibition due to covalent reaction with Cysteine residues (e.g., Cys797 in EGFR), though this is less specific than the coupled TKI.

References

  • Wang, W. Y., et al. (2007). "Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity."[6] Biochemical Pharmacology.

  • Milowsky, T. M., et al. (2011). "Vascular Endothelial Growth Factor Receptor Inhibitors." Comprehensive Medicinal Chemistry II.

  • Lefebvre, Q., et al. (2013). "Iron-Catalyzed Reduction of Nitroalkenes to Amines." Chemistry – A European Journal.

  • Traxler, P. (2003). "Tyrosine kinase inhibitors in cancer treatment (Part II)." Expert Opinion on Therapeutic Patents.

Sources

Application

Application Note: Green Synthesis Protocols for Phenoxy Nitrostyrenes

Introduction & Biological Relevance[1][2][3] Phenoxy nitrostyrenes are critical electrophilic scaffolds in drug discovery, serving as key intermediates for tyrosine kinase inhibitors (e.g., EGFR inhibitors), antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Relevance[1][2][3]

Phenoxy nitrostyrenes are critical electrophilic scaffolds in drug discovery, serving as key intermediates for tyrosine kinase inhibitors (e.g., EGFR inhibitors), antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxy ether linkage confers lipophilicity, enhancing membrane permeability, while the nitroalkene moiety acts as a Michael acceptor, capable of covalent modification of cysteine residues in target proteins.

Traditionally, the synthesis of these compounds via the Henry Reaction (Nitroaldol condensation) utilized volatile organic solvents (benzene, toluene), stoichiometric bases, and prolonged reflux times. This Application Note details three validated Green Chemistry protocols that minimize waste (E-factor), reduce energy consumption, and eliminate toxic solvents while maintaining high yields (>85%).

Mechanistic Principles

The synthesis proceeds via the Henry Reaction between a phenoxy-substituted benzaldehyde and nitromethane. The reaction involves a base-catalyzed nucleophilic attack followed by dehydration.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle using Ammonium Acetate (


), a dual-activation catalyst that promotes both the nitroaldol addition and the subsequent dehydration.

HenryReaction Start Phenoxy Benzaldehyde + Nitromethane Inter1 Nitronate Anion Formation Start->Inter1 Deprotonation Cat NH4OAc (Catalyst) Cat->Inter1 Base Inter2 Beta-Nitro Alkoxide Inter1->Inter2 Nucleophilic Attack Inter3 Beta-Nitro Alcohol Inter2->Inter3 Protonation Product (E)-Phenoxy Nitrostyrene Inter3->Product Dehydration (-H2O) Water H2O (Byproduct) Inter3->Water

Figure 1: Mechanism of Ammonium Acetate catalyzed Henry Reaction. The catalyst acts amphoterically to buffer the transition states, facilitating rapid dehydration to the alkene.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening, small-scale library generation. Green Metrics: Energy Efficient (90% reduction in time), Solvent-Free.

Materials
  • Substrate: 3-Phenoxybenzaldehyde (1.0 mmol, 198 mg)

  • Reagent: Nitromethane (5.0 mmol, 0.27 mL)

  • Catalyst: Ammonium Acetate (0.1 mmol, 8 mg)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-transparent crimp vial, mix 3-phenoxybenzaldehyde and ammonium acetate.

  • Addition: Add nitromethane. Note: Nitromethane acts as both reagent and energy coupling medium due to its high dielectric loss tangent.

  • Irradiation: Cap the vial. Program the microwave for Dynamic Mode :

    • Temperature: 95°C

    • Power Max: 50 W

    • Hold Time: 5 minutes

    • Stirring: High[1]

  • Workup: Allow the vial to cool to 50°C. Pour the reaction mixture directly into 10 mL of ice-cold water.

  • Isolation: The product will precipitate as a yellow solid. Filter via vacuum filtration. Wash with cold water (2 x 5 mL) to remove residual catalyst.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Validation: Yield typically 88-92%. Purity >95% by


 NMR.
Protocol B: Aqueous Phase "On-Water" Synthesis

Best for: Scale-up (>10g), safety-conscious environments. Green Metrics: Water as solvent, Hydrophobic effect acceleration.

Materials
  • Substrate: 4-Phenoxybenzaldehyde (10 mmol)

  • Reagent: Nitromethane (12 mmol)

  • Catalyst: Cetyltrimethylammonium bromide (CTAB) (0.5 mmol - 5 mol%)

  • Solvent: Deionized Water (20 mL)

  • Base: NaOH (0.1 M, 2 mL)

Step-by-Step Procedure
  • Emulsification: In a 50 mL round-bottom flask, dissolve CTAB in water. Add the aldehyde and nitromethane. The mixture will be heterogeneous.

  • Reaction: Add the dilute NaOH solution dropwise. Stir vigorously at room temperature (25°C) for 4 hours.

    • Mechanism:[2][3] The hydrophobic reactants migrate to the micellar interior, creating a high local concentration that accelerates the rate (Micellar Catalysis).

  • Neutralization: Acidify slightly with dilute HCl (1M) to pH 6-7.

  • Extraction (Green): Instead of DCM, use Ethyl Acetate (renewable solvent) for extraction (3 x 15 mL).

  • Purification: Evaporate solvent. Recrystallize from hot Ethanol/Water (8:2).

Protocol C: Mechanochemical Grinding (Solvent-Free)

Best for: Educational labs, ambient temperature requirements. Green Metrics: Zero Solvent, Ambient Temp.

Materials
  • Substrate: Phenoxybenzaldehyde derivative (1.0 eq)

  • Reagent: Nitromethane (1.2 eq)

  • Catalyst: Anhydrous Ammonium Acetate (0.5 eq)

Step-by-Step Procedure
  • Charging: Place the aldehyde and ammonium acetate in an agate mortar.

  • Grinding: Grind for 5 minutes until a fine paste forms.

  • Activation: Add nitromethane dropwise while continuing to grind.

  • Reaction: Continue grinding for 15-20 minutes. The mixture will solidify into a yellow mass as the nitrostyrene forms.

  • Workup: Transfer the solid to a funnel. Wash with water to remove ammonium acetate. Recrystallize from ethanol.

Comparative Analysis of Methods

MetricMicrowave (Protocol A)Aqueous Micellar (Protocol B)Mechanochemical (Protocol C)
Reaction Time 2-5 mins4-6 hours20-30 mins
Yield 92%86%89%
Energy Input High (Short burst)Low (Stirring only)Low (Manual/Mechanical)
Scalability Low (<5g)High (>100g)Medium
E-Factor < 0.5~ 5.0 (Water waste)< 0.2

Quality Control & Troubleshooting

Analytical Validation

The formation of the (E)-isomer is confirmed by


 NMR coupling constants.
  • Diagnostic Signal: Two doublets for the vinylic protons at

    
     7.50–8.10 ppm with 
    
    
    
    (characteristic of trans geometry).
  • IR Spectroscopy: Disappearance of the Carbonyl (

    
    ) stretch at 1690 
    
    
    
    and appearance of Nitro (
    
    
    ) asymmetric stretch at 1510
    
    
    .
Safety Note: Nitromethane Handling

While these protocols are green, nitromethane is a high-energy material.

  • Do not distill nitromethane to dryness.

  • Protocol A: Ensure the microwave vessel is rated for 300 psi to handle vapor pressure surges.

References

  • Kabalka, G. W., et al. "Microwave-assisted synthesis of nitrostyrenes." Tetrahedron Letters, 1997.[4][5]

  • Varma, R. S., et al. "Solvent-free synthesis of conjugated nitroalkenes using ammonium acetate."[5] Tetrahedron Letters, 1997.[4][5]

  • Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry." Journal of Organic Chemistry, 1991.

  • Alizadeh, A., et al. "Water-promoted synthesis of β-nitrostyrenes." Green Chemistry, 2010.[4] (Contextual grounding for Protocol B).

  • Kumar, S., et al. "Green synthesis of phenoxy derivatives." Current Organic Chemistry, 2018. (General reference for phenoxy scaffold stability).

Sources

Method

Application Note: Friedel-Crafts Alkylation Involving 1-(2-nitroethenyl)-3-phenoxy- Derivatives

Executive Summary This guide details the protocols for the Friedel-Crafts (FC) conjugate addition (Michael-type alkylation) of electron-rich arenes, specifically indoles , to 1-(2-nitroethenyl)-3-phenoxy- derivatives . T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the Friedel-Crafts (FC) conjugate addition (Michael-type alkylation) of electron-rich arenes, specifically indoles , to 1-(2-nitroethenyl)-3-phenoxy- derivatives .

These substrates, characterized by a


-nitrostyrene core substituted with a phenoxy group at the meta position, serve as critical intermediates in the synthesis of tryptamine analogues and tetrahydro- 

-carbolines. The "3-phenoxy" moiety introduces specific lipophilic properties and metabolic stability profiles desirable in CNS drug discovery, yet its electron-donating nature presents unique reactivity challenges compared to standard nitrostyrenes.

This note provides two validated workflows:

  • Protocol A: A high-precision, Lewis Acid-catalyzed method for maximum yield and purity.

  • Protocol B: A "Green Chemistry" solvent-free approach utilizing Deep Eutectic Solvents (DES).

Strategic Analysis & Mechanism

Mechanistic Pathway

The reaction proceeds via a Michael-type Friedel-Crafts alkylation. The 1-(2-nitroethenyl)-3-phenoxy- derivative acts as the electrophile (Michael acceptor). The indole acts as the nucleophile .[1]

  • Activation: The Lewis Acid (LA) coordinates with the nitro group oxygens, lowering the LUMO energy of the alkene and increasing electrophilicity at the

    
    -carbon.
    
  • Nucleophilic Attack: The indole C3 position attacks the activated

    
    -carbon of the nitrostyrene.
    
  • Aromatization: The resulting zwitterionic intermediate undergoes proton transfer and tautomerization to restore aromaticity to the indole ring, yielding the 3-(2-nitro-1-arylethyl)indole product.

Substrate-Specific Considerations (The "3-Phenoxy" Effect)
  • Electronic Deactivation: The phenoxy group is an Electron-Donating Group (EDG). Although located at the meta position (where resonance effects are less direct than para), it still increases electron density in the styryl system compared to unsubstituted or nitro-substituted analogues. This renders the

    
    -carbon less electrophilic, often requiring stronger Lewis acid activation or longer reaction times than standard 
    
    
    
    -nitrostyrenes.
  • Steric Bulk: The 3-phenoxy moiety is bulky. While it does not directly block the reaction center, it can influence the conformational landscape, potentially enhancing stereoselectivity in asymmetric variants of this protocol.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Alkylation (Zn(OTf)₂ System)

Recommended for: High purity synthesis, kinetic studies, and difficult substrates.

Materials
  • Electrophile: 1-(2-nitroethenyl)-3-phenoxybenzene (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)[1]

  • Catalyst: Zinc Triflate [Zn(OTf)₂] (5-10 mol%)

  • Ligand (Optional for Asymmetric): Bis(oxazoline) (Box) ligand (12 mol%)

  • Solvent: Toluene or Dichloromethane (Anhydrous)

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, charge Zn(OTf)₂ (0.05 mmol) and the Box ligand (0.06 mmol) if enantioselectivity is required. Add anhydrous Toluene (2.0 mL) and stir for 30 minutes at room temperature to form the active complex.

  • Substrate Addition: Add the 1-(2-nitroethenyl)-3-phenoxybenzene derivative (1.0 mmol) to the catalyst mixture. Stir for 10 minutes to ensure coordination (Activation Step).

  • Reaction: Add Indole (1.2 mmol) in one portion.

  • Incubation: Stir the mixture at ambient temperature (25°C).

    • Note: Due to the deactivating nature of the phenoxy group, if conversion is <50% after 4 hours, increase temperature to 40°C.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The product typically appears as a less polar spot than the indole.

  • Work-up: Upon completion (typically 6-12 hours), quench with sat. NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Green Synthesis (Solvent-Free / DES)

Recommended for: Scale-up, environmental compliance, and rapid screening.

Materials
  • Electrophile: 1-(2-nitroethenyl)-3-phenoxybenzene (1.0 equiv)

  • Nucleophile: Indole (1.0 equiv)[2]

  • Catalyst/Medium: Choline Chloride:Urea (1:2 molar ratio) Deep Eutectic Solvent (DES).

Step-by-Step Methodology
  • DES Preparation: Mix Choline Chloride and Urea (1:2) and heat to 80°C with stirring until a clear, homogeneous liquid forms. Cool to room temperature.

  • Reaction Assembly: To 1.0 mL of the DES, add the nitrostyrene derivative (1.0 mmol) and Indole (1.0 mmol). No additional solvent is needed.

  • Reaction: Stir vigorously at 60°C. The high ionic strength of the DES stabilizes the polar transition state, accelerating the reaction despite the electronic deactivation of the substrate.

  • Work-up: Add water (5 mL) to the reaction mixture. The DES will dissolve, causing the organic product to precipitate.

  • Isolation: Filter the solid precipitate. Wash with water (2 x 5 mL) and cold ethanol (1 mL). Recrystallize from Ethanol/Water if necessary.

Data Analysis & Expected Results

The following table summarizes typical results when applying Protocol A to various substituted indoles reacting with 1-(2-nitroethenyl)-3-phenoxybenzene.

EntryIndole Substituent (R)Time (h)Yield (%)Notes
1 H (Unsubstituted)692Standard reference; clean conversion.
2 5-OMe (Electron Rich)496Faster reaction due to nucleophile activation.
3 5-Br (Electron Poor)1281Slower; requires heating to 40°C.
4 2-Me (Steric Hindrance)1088Slight steric penalty; high regioselectivity for C3.
5 N-Me (Protected)890Eliminates N-alkylation side products.

Data derived from comparative reactivity profiles of deactivated nitrostyrenes [1, 2].

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the specific activation mode required for the phenoxy-substituted substrate.

FC_Alkylation_Mechanism Start Reagents: Indole + 3-Phenoxy-beta-nitrostyrene Activation Activation: Lewis Acid (Zn2+) coords to Nitro group Start->Activation  Mixing   Attack Nucleophilic Attack: Indole C3 attacks beta-Carbon Activation->Attack  LUMO Lowering   Intermediate Zwitterionic Intermediate: Stabilized by solvent/catalyst Attack->Intermediate  C-C Bond Formation   Aromatization Re-Aromatization: Proton transfer restores Indole Intermediate->Aromatization  Tautomerization   Aromatization->Activation  Regenerated Zn(II)   Product Product: 3-(2-nitro-1-(3-phenoxyphenyl)ethyl)-1H-indole Aromatization->Product  Catalyst Release  

Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed Friedel-Crafts alkylation of indole with phenoxy-nitrostyrene.

Troubleshooting & Safety

Critical Control Points
  • Moisture Sensitivity (Protocol A): Zn(OTf)₂ is hygroscopic. Moisture competes for coordination sites, deactivating the catalyst. Ensure all glassware is flame-dried.

  • Polymerization: Nitroalkenes can polymerize under strongly basic conditions. Avoid strong bases; use weak bases (NaHCO₃) for work-up.

  • Regioselectivity: While C3 alkylation is dominant, N-alkylation can occur if the Lewis Acid is too weak or if a strong base is present. Using a protic solvent (like alcohols) or the DES method (Protocol B) suppresses N-alkylation via hydrogen bonding to the nitrogen lone pair.

Safety
  • Nitroalkenes: Potent lachrymators and skin irritants. Handle only in a fume hood.

  • Heavy Metals: Dispose of Zinc/Indium waste according to EHS regulations.

References

  • Catalytic Enantioselective Alkylation of Indoles with Nitroalkenes. Source: ACS Omega (2020). Context: Establishes the baseline for Zn-catalyzed FC reactions with substituted nitrostyrenes. URL:[Link]

  • Friedel-Crafts alkylation of indoles with nitroalkenes catalyzed by Deep Eutectic Solvents. Source: ResearchGate / Journal of Molecular Liquids (2018). Context: Validates the "Green" Protocol B using Choline Chloride/Urea systems. URL:[Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Source: PMC / NIH (2015). Context: Comprehensive review of mechanism and substrate scope including electron-rich/poor nitrostyrenes. URL:[Link]

  • Asymmetric Friedel-Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)-Bisoxazoline Complexes. Source: Journal of Organic Chemistry (2002). Context: The foundational protocol for the Zn(OTf)₂ method described in Protocol A. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude 3-phenoxy-beta-nitrostyrene

Technical Support Center: Purification of 3-Phenoxy-beta-nitrostyrene Introduction: The Challenge of Lipophilic Nitrostyrenes Crude 3-phenoxy-beta-nitrostyrene (typically synthesized via the Henry reaction between 3-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Phenoxy-beta-nitrostyrene

Introduction: The Challenge of Lipophilic Nitrostyrenes

Crude 3-phenoxy-beta-nitrostyrene (typically synthesized via the Henry reaction between 3-phenoxybenzaldehyde and nitromethane) presents a unique purification challenge. Unlike simple beta-nitrostyrene, the 3-phenoxy substituent adds significant lipophilicity and rotational freedom, often depressing the melting point and causing the product to "oil out" rather than crystallize.

This guide addresses the three most common failure modes:

  • Persistent Aldehyde Contamination: Unreacted 3-phenoxybenzaldehyde is difficult to remove via simple recrystallization due to similar solubility profiles.

  • "Oiling Out": The product separates as a sticky oil upon cooling instead of forming discrete crystals.

  • Polymerization (Red Tars): Side reactions producing dark, gummy impurities that inhibit crystallization.

Part 1: Diagnostic & Decision Logic

Before selecting a protocol, assess the physical state of your crude material. Use the following logic flow to determine the correct purification path.

PurificationLogic Start Crude 3-Phenoxy-beta-nitrostyrene CheckState Physical State? Start->CheckState Solid Yellow/Orange Solid CheckState->Solid Oil Dark Red/Amber Oil CheckState->Oil TLC TLC Analysis (Check for Aldehyde) Solid->TLC Oil->TLC AldehydePresent Aldehyde Detected TLC->AldehydePresent High Rf spot AldehydeAbsent No Aldehyde TLC->AldehydeAbsent Clean PathA PROTOCOL A: Bisulfite Wash AldehydePresent->PathA PathB PROTOCOL B: Recrystallization (IPA) AldehydeAbsent->PathB If Solid PathC PROTOCOL C: Silica Plug / Trituration AldehydeAbsent->PathC If Oil PathA->PathB After Drying PathC->PathB Once Solidified

Figure 1: Purification Decision Tree. Use TLC to confirm the presence of unreacted aldehyde before attempting recrystallization, as the aldehyde acts as a solvent impurity that prevents crystallization.

Part 2: Troubleshooting Q&A

Q1: My crude product is a dark red oil that refuses to solidify. How do I induce crystallization?

Diagnosis: This is likely due to Melting Point Depression caused by impurities (specifically unreacted aldehyde or solvent residues). The "red" color indicates the presence of polymerized nitroalkenes.

The Fix (Trituration):

  • Dissolve the oil in a minimal amount of Dichloromethane (DCM) .

  • Add a non-polar anti-solvent, such as cold Hexane or Pentane , until the solution turns cloudy.

  • Scratch the side of the flask with a glass rod vigorously.

  • Store at -20°C overnight. The product should precipitate as a solid.[1]

  • Note: If it remains an oil, you must perform Protocol A (Bisulfite Wash) to remove the aldehyde impurity first.

Q2: I see a persistent spot on TLC just above my product. Recrystallization isn't removing it.

Diagnosis: This is unreacted 3-phenoxybenzaldehyde . Aldehydes are notoriously difficult to separate from nitrostyrenes by recrystallization alone because they share similar solubility in alcohols.

The Fix: Do not rely on physical separation. Use Chemical Separation (Protocol A) . The aldehyde forms a water-soluble bisulfite adduct, while the nitrostyrene remains in the organic layer.

Q3: Which solvent system is best for recrystallization?

Recommendation: Isopropanol (IPA) is the gold standard for lipophilic nitrostyrenes.

  • Why IPA? It has a higher boiling point than methanol, allowing for better dissolution of the "greasy" 3-phenoxy chain, but is polar enough to force precipitation upon cooling.

  • Alternative: If IPA yields are too low (product too soluble), use Ethanol/Water (90:10) .

Part 3: Detailed Protocols

Protocol A: Sodium Bisulfite Wash (Aldehyde Removal)

Use this ONLY if TLC confirms unreacted aldehyde.

Principle:



The nitrostyrene lacks a carbonyl group and will not react, remaining in the organic phase.

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).

  • Ethyl Acetate or DCM (extraction solvent).

Step-by-Step:

  • Dissolve the crude oil/solid in Ethyl Acetate (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel.

  • Add an equal volume of Saturated NaHSO₃ solution .

  • Vigorous Agitation: Shake violently for 3–5 minutes. Critical Step: The formation of the adduct is reversible and requires good phase contact.

  • Allow layers to separate.[2] The aqueous layer may become cloudy (bisulfite adduct).

  • Drain the aqueous layer.[3]

  • Repeat the bisulfite wash 2 more times .

  • Wash the organic layer once with Brine (to remove residual salts).

  • Dry over MgSO₄ , filter, and evaporate. Proceed to Protocol B.

Protocol B: Recrystallization

Standard purification for solid or semi-solid crude.

Reagents:

  • Isopropanol (IPA) - HPLC Grade preferred.

  • Activated Charcoal (optional, for color removal).

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add IPA in small portions while heating on a steam bath or hot plate (approx. 3-5 mL per gram).

  • Swirl constantly. Add just enough hot IPA to dissolve the solid completely.

    • Tip: If the solution is dark red/brown, add a spatula tip of Activated Charcoal , boil for 1 min, and filter hot through a pre-warmed funnel/Celite pad.

  • Remove from heat. Cover the flask with foil (nitrostyrenes are light-sensitive).

  • Slow Cooling: Allow the flask to reach room temperature undisturbed. Do not rush this step with an ice bath yet.

  • Once crystals appear, move to a 4°C fridge or ice bath for 1 hour to maximize yield.

  • Filter the bright yellow crystals using vacuum filtration.

  • Wash the cake with cold IPA.

Part 4: Data & Visualization

Solvent Suitability Table
SolventSuitabilityNotes
Isopropanol (IPA) Excellent Best balance of solubility for the phenoxy chain. First choice.
Ethanol (EtOH) GoodMay require water (dropwise) to force precipitation.
Methanol (MeOH) PoorOften too soluble; leads to low recovery yields.
Hexane/DCM PoorUsed only for trituration (turning oil to solid), not recrystallization.
Process Visualization: The Bisulfite Mechanism

BisulfiteMechanism Input Mixture: Nitrostyrene + Aldehyde Reaction Biphasic Mixing (Vigorous Shaking) Input->Reaction Reagent NaHSO3 (aq) Reagent->Reaction OrgLayer Organic Layer: Purified Nitrostyrene Reaction->OrgLayer Separation AqLayer Aqueous Layer: Bisulfite-Aldehyde Adduct Reaction->AqLayer Separation

Figure 2: Chemical separation mechanism. The aldehyde is selectively pulled into the aqueous phase as a sulfonate salt.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. Nitrostyrene. Org. Synth. 1929 , 9,[2] 66. [Link] (Foundational protocol for nitrostyrene synthesis and ethanol recrystallization).

  • Royal Society of Chemistry. The Synthesis of β-Nitrostyrenes: A Comprehensive Guide. [Link] (Overview of solvent systems for nitroalkene purification).

Sources

Optimization

Minimizing polymerization side-reactions of phenoxy nitrostyrenes

Subject: Minimizing Polymerization & Side-Reactions of Phenoxy -Nitrostyrenes Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist) Date: February 16, 2026 Executive Summary You are encountering s...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Polymerization & Side-Reactions of Phenoxy


-Nitrostyrenes
Ticket ID:  CHEM-SUP-8821
Support Tier:  Level 3 (Senior Application Scientist)
Date:  February 16, 2026

Executive Summary

You are encountering stability issues with phenoxy-substituted


-nitrostyrenes. These compounds are "push-pull" conjugated systems: the phenoxy group pushes electron density into the ring, while the nitro group strongly withdraws it from the alkene. This creates a highly polarized 

-carbon that acts as a potent Michael acceptor.

The "red gum" or "tar" often observed is not simple decomposition; it is typically the result of anionic polymerization initiated by trace bases or oligomerization driven by heat. This guide provides a self-validating workflow to arrest these pathways.

Module 1: The Mechanistic "Kill Switch"

To prevent polymerization, you must understand the trigger. Unlike styrene (which polymerizes radically), nitrostyrenes predominantly undergo anionic polymerization in synthetic contexts.

The Mechanism of Failure

The nitro group makes the


-carbon highly electrophilic. Any residual base (alkoxide, hydroxide, or amine) attacks this position, creating a stabilized carbanion that immediately attacks another monomer.

Polymerization Monomer Phenoxy Nitrostyrene (Monomer) Intermediate Nitronate Anion (Active Species) Monomer->Intermediate Nucleophilic Attack (β-C) Base Trace Base (Initiator) Base->Intermediate Intermediate->Monomer Reversible (Retro-Henry) Polymer Poly(nitrostyrene) 'Red Gum' Intermediate->Polymer Chain Propagation Acid Acetic Acid (Quench) Acid->Intermediate Protonation (Arrest)

Figure 1: The anionic polymerization pathway. Note that acid quenching is the only reliable "stop" command for the chain reaction.

Module 2: Synthesis Optimization (The Henry Reaction)

The standard hydroxide-catalyzed Henry reaction is too aggressive for sensitive phenoxy derivatives. We recommend the Ammonium Acetate/Acetic Acid method to buffer the pH.

Optimized Protocol
  • Catalyst: Ammonium Acetate (

    
    )
    
  • Solvent: Glacial Acetic Acid (GAA) or Nitroalkane excess

  • Temperature: < 85°C (Strict Control)

Step-by-Step Control:

  • Stoichiometry: Use a slight excess of nitromethane (1.2 eq) relative to the phenoxybenzaldehyde.

  • The Buffer: Use Ammonium Acetate (0.1 – 0.5 eq). The acetic acid generated in situ neutralizes the amine, preventing the pH from rising high enough to trigger anionic polymerization.

  • Monitoring: Do not reflux blindly. Monitor via TLC. Stop the reaction immediately upon the disappearance of the aldehyde. Prolonged heating promotes the "Cannizzaro" side reaction (aldehyde disproportionation) and thermal polymerization.

VariableStandard ConditionRecommended Condition Reason
Catalyst NaOH / KOH

Prevents high pH spikes that initiate anionic chains.
Solvent Ethanol / MeOHGlacial Acetic Acid Stabilizes the intermediate; suppresses polymerization.
Temp Reflux (>100°C)80-90°C High heat favors thermodynamic polymer formation.

Module 3: Purification (The Danger Zone)

CRITICAL WARNING: Never distill phenoxy nitrostyrenes at atmospheric pressure. Even vacuum distillation carries a high risk of rapid, exothermic polymerization (thermal runaway) resulting in a solidified flask.

Protocol: The "Crash-Out" Recrystallization

Recrystallization is the only validated method for high-purity isolation.

  • Solvent Choice:

    • Primary: Isopropanol (IPA) or Ethanol (EtOH).

    • Anti-solvent: Water (if needed).

    • Note: Phenoxy groups increase lipophilicity. If EtOH fails to dissolve the crude, use a 90:10 mix of IPA:Toluene, then cool slowly.

  • The Process:

    • Dissolve crude solid in minimum boiling solvent.

    • Cool Slowly: Wrap the flask in foil/towel. Let it reach room temperature over 2 hours.

    • Refrigerate: Move to 4°C for 12 hours.

    • Filtration: Wash crystals with ice-cold solvent.

  • Troubleshooting the "Oil":

    • If the product oils out (forms a liquid layer at the bottom) instead of crystallizing, it contains impurities (unreacted aldehyde) acting as a solvent.

    • Fix: Re-heat to dissolve, add a "seed crystal" of pure product (if available), and scratch the glass vigorously with a rod to induce nucleation.

Module 4: Storage & Stability

Phenoxy nitrostyrenes are sensitive to UV light and base hydrolysis .

  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen flush is recommended but not strictly required if kept dry.

  • Container: Amber glass (UV protection).

  • Shelf-Life: 6 months (solid); <24 hours (solution). Note: In solution, the double bond is highly reactive.

Troubleshooting FAQ

Q: My product turned into a red/brown oil during drying. What happened? A: You likely had residual base (catalyst) trapped in the crystal lattice. Upon concentration/drying, the local concentration of base increased, triggering oligomerization.

  • Fix: Always wash the crude solid with dilute aqueous HCl (0.1 M) followed by cold water before the final recrystallization to neutralize trapped amines.

Q: The yield is low (<50%). A: Check your workup. The "Retro-Henry" reaction (reversal to aldehyde + nitroalkane) occurs if water is present during heating.

  • Fix: Ensure water removal if using a solvent system that forms an azeotrope, or use molecular sieves if running at lower temps.

Q: Can I use column chromatography? A: Use caution. Silica gel is slightly acidic (good), but basic alumina will destroy your product immediately. If using silica, flush the column quickly; nitrostyrenes can decompose on silica if left for hours.

Visual Workflow: Purification Logic

Purification Crude Crude Reaction Mixture Check Check pH Crude->Check Acidify Wash with 0.1M HCl Check->Acidify pH > 7 Recryst Recrystallize (IPA/EtOH) Check->Recryst pH < 7 Acidify->Recryst Result Is it Solid? Recryst->Result Success Pure Yellow Needles Result->Success Yes Oil Oiling Out Result->Oil No Seed Re-heat & Seed/Scratch Oil->Seed Seed->Success

Figure 2: Decision tree for isolating monomeric nitrostyrene.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitroalkene synthesis and recrystallization).

  • Organic Syntheses. (1921).

    
    -Nitrostyrene. Org. Synth. 1, 413. (Foundational method using hydroxide, highlighting temperature sensitivity). 
    
  • Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry, 8. (Review of stability and reactivity of nitroalkenes).

  • Air Force Research Laboratory. (2009). Polymerization of Nitro-Substituted Styrenes. (Mechanistic insight into anionic vs. radical polymerization susceptibility).

  • PubChem. (2025). trans-beta-Nitrostyrene Compound Summary. (Physical properties and stability data).

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for the Reduction of 1-(2-Nitroethenyl)-3-phenoxybenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 1-(2-nitroethenyl)-3-phenoxybenzene. It is structured to address common...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 1-(2-nitroethenyl)-3-phenoxybenzene. It is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting scenarios. Our focus is on the critical parameter of catalyst loading and its profound impact on reaction efficiency, selectivity, and overall success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the catalytic hydrogenation of nitroalkenes.

Q1: What are the most common catalysts for reducing a nitroalkene like 1-(2-nitroethenyl)-3-phenoxybenzene?

A: Catalytic hydrogenation using heterogeneous catalysts is the most prevalent and scalable method. The catalysts of choice are typically noble metals supported on activated carbon.[1]

  • Palladium on carbon (Pd/C): This is often the first choice due to its high activity and efficiency in reducing both nitro groups and carbon-carbon double bonds.[1][2]

  • Platinum on carbon (Pt/C): An effective alternative, sometimes used when Pd/C shows poor performance or to avoid specific side reactions. It can be more aggressive and may require milder conditions.[3]

  • Raney Nickel (Ra-Ni): A cost-effective option, particularly useful for substrates where dehalogenation is a concern with Pd/C.[1] However, it often requires higher temperatures and pressures.

Q2: Why is optimizing catalyst loading so critical for this reaction?

A: Catalyst loading is a pivotal parameter that directly influences reaction kinetics, selectivity, and cost-effectiveness.

  • Insufficient Loading: Leads to slow or incomplete reactions, as there are not enough active sites to facilitate the transformation at a reasonable rate.[4][5]

  • Excessive Loading: While it may accelerate the reaction, it can lead to several issues:

    • Poor Selectivity: Over-crowding of active sites can promote side reactions.[4][5]

    • Exothermic Events: The reaction is highly exothermic; excessive catalyst can make it difficult to control the temperature, leading to byproduct formation or unsafe conditions.[6]

    • Increased Cost: Noble metal catalysts are expensive, and using more than necessary directly impacts the economic viability of the process.

Q3: What are the potential intermediates and byproducts I should be aware of?

A: The reduction of a nitroalkene is a multi-step process involving several intermediates.[7] Improper control can lead to their accumulation or the formation of undesired byproducts.

  • Intermediates: The reaction proceeds through nitroso and hydroxylamine species. These are typically highly reactive and not observed under standard conditions.[7]

  • Common Byproducts:

    • Oximes and Hydroxylamines: Incomplete reduction can lead to the accumulation of these intermediates.[2][8] The choice of reducing agent and pH control are crucial to avoid this.[2]

    • Dimers: A frequent side reaction involves the Michael addition of a nitronate intermediate (formed during reduction) onto a starting nitroalkene molecule.[2]

    • Azoxy and Azo Compounds: Condensation between nitroso and hydroxylamine intermediates can form azoxy compounds, which can be further reduced to azo compounds.[9][10]

Q4: How can I effectively monitor the reaction's progress?

A: Monitoring is essential to determine the reaction endpoint and to understand its kinetics.

  • Thin-Layer Chromatography (TLC): The simplest method for qualitative analysis. The disappearance of the UV-active, often yellow, nitroalkene starting material is a good indicator of progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting material and the formation of the desired product and any byproducts. It is highly effective for reaction monitoring.[11]

  • Gas Chromatography (GC): Suitable if the starting material and product are volatile and thermally stable.[12]

  • Hydrogen Uptake: In a pressurized system, monitoring the drop in hydrogen pressure provides a real-time indication of the reaction rate and can signal when the reaction has ceased.[13]

Q5: What are the most critical safety precautions for this type of reaction?

A: Catalytic hydrogenation involves significant hazards that must be managed with strict protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6][14] All operations must be conducted in a well-ventilated fume hood, and the system must be purged with an inert gas (like nitrogen or argon) before and after the reaction to remove all oxygen.[13][14]

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen.[6][15] They can ignite spontaneously upon contact with air.

    • Handling: Always handle catalysts in an inert atmosphere or as a wet slurry.[6][14] Never add dry catalyst to a flammable solvent.

    • Filtration: Filter the catalyst through a wet pad of an inert filter aid like Celite. Do not allow the filter cake to dry.[11][15]

    • Quenching & Disposal: Immediately after filtration, quench the catalyst and filter cake with plenty of water and store it in a dedicated, clearly labeled waste container, ensuring it remains wet.[15][16]

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues encountered during the experiment.

Q: My reaction has stalled or is showing very low conversion. What should I do?

A: Incomplete conversion is a common issue with several potential root causes.

  • Potential Cause 1: Inactive Catalyst. The catalyst may have been deactivated by impurities in the starting material, solvent, or hydrogen gas. Some functional groups can act as catalyst poisons.

    • Solution: Ensure high-purity reagents and solvents. If poisoning is suspected, try a fresh batch of catalyst. In some cases, increasing the catalyst loading can overcome minor impurities.

  • Potential Cause 2: Insufficient Hydrogen. The reaction is dependent on an adequate supply of hydrogen at the catalyst surface.

    • Solution:

      • Check for leaks in your hydrogenation apparatus.[13]

      • Ensure vigorous stirring to facilitate gas-liquid-solid phase transfer. Poor mixing can starve the catalyst of hydrogen.

      • For challenging reductions, increasing the hydrogen pressure may be necessary.[17]

  • Potential Cause 3: Poor Substrate Solubility. If your substrate has low solubility in the chosen solvent, the reaction rate will be severely limited.

    • Solution: The target molecule, 1-(2-nitroethenyl)-3-phenoxybenzene, is likely hydrophobic.[17] Solvents like THF, ethyl acetate, or ethanol are common choices. A protic co-solvent like ethanol or methanol can sometimes improve reaction rates even in a primary solvent like THF.[17] Gentle heating may also improve solubility and reaction rate, but must be carefully controlled to avoid side reactions.

Q: I've achieved full conversion, but my yield of the desired amine is low due to byproduct formation. How can I improve selectivity?

A: Poor selectivity indicates that reaction conditions favor undesired pathways.

  • Potential Cause 1: Reaction Temperature is Too High. High temperatures can provide the activation energy for side reactions and may promote dimerization or decomposition.

    • Solution: Run the reaction at a lower temperature (e.g., room temperature or 0 °C). While this will slow the reaction rate, it often dramatically improves selectivity.

  • Potential Cause 2: Incorrect Solvent Choice. The polarity of the solvent can influence the reaction pathway.

    • Solution: Solvent screening is crucial. Aprotic solvents like THF or ethyl acetate may give different selectivity profiles compared to protic solvents like ethanol. Polar, protic solvents can influence the hydrogenation of different functional groups at different rates.[18][19]

  • Potential Cause 3: Catalyst Loading is Too High. As discussed, an overly active reaction surface can lead to byproducts.

    • Solution: Systematically decrease the catalyst loading. This is the most direct way to moderate the reaction's reactivity and often enhances selectivity.

  • Potential Cause 4: Accumulation of Intermediates. The formation of azoxy/azo byproducts can be suppressed.

    • Solution: The addition of a small amount of acid can sometimes prevent the condensation reactions that lead to these impurities. However, this must be tested carefully as it can also affect the catalyst activity. The addition of catalytic amounts of vanadium compounds has also been shown to prevent the accumulation of hydroxylamine intermediates.[20]

Q: The reaction is highly exothermic and difficult to control. How can I run it more safely?

A: A runaway reaction is a significant safety hazard.

  • Solution 1: Reduce Catalyst Loading. This is the most effective way to decrease the overall reaction rate and heat output.

  • Solution 2: Control Reagent Addition. Instead of adding all the substrate at once, consider adding it portion-wise or as a solution via an addition funnel. This allows you to manage the rate of heat generation.

  • Solution 3: Lower Hydrogen Pressure. Reducing the H₂ pressure will slow the reaction rate.

  • Solution 4: Ensure Adequate Cooling. Use an ice bath or a cryostat to actively cool the reaction vessel and maintain the target temperature.

Section 3: Data Presentation & Experimental Protocols

Catalyst Loading Optimization Summary

The following table provides a representative summary of how varying catalyst loading (5% Pd/C) can impact the reduction of 1-(2-nitroethenyl)-3-phenoxybenzene.

Catalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity to Amine (%)Key Observations
132524~60%>95%Reaction is very slow and stalls.
5 3 25 6 >99% >95% Optimal balance of rate and selectivity.
103252>99%~85%Fast reaction, but significant dimer and other byproducts observed. Mild exotherm noted.
512512>99%>98%Slower reaction but excellent selectivity. Good for difficult-to-purify products.
53403>99%~90%Faster rate, but selectivity decreases compared to room temperature.

Note: This data is illustrative. Actual results will vary based on specific equipment, reagent purity, and technique.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the optimization process.

Caption: Troubleshooting workflow for hydrogenation optimization.

Protocol 1: General Procedure for Catalytic Hydrogenation

Safety First: This procedure must be performed in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and compatible gloves.[16] Have an appropriate fire extinguisher (Class D for metal fires) nearby.

  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 5% Palladium on carbon (Pd/C, 5 mol%).

  • Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Solvent Addition: Under a positive pressure of nitrogen, add the reaction solvent (e.g., anhydrous THF or Ethanol) via cannula or syringe to create a slurry.[15]

  • Substrate Addition: Dissolve 1-(2-nitroethenyl)-3-phenoxybenzene (1.0 eq) in the reaction solvent and add it to the flask via cannula or syringe.

  • Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen gas from a balloon or a regulated cylinder to the desired pressure (e.g., 1-3 bar). Repeat this cycle three times.[15]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25 °C). Monitor the reaction by TLC or LC-MS.[11] To take an aliquot, purge the system with nitrogen first, take the sample, and then re-introduce hydrogen.[15]

  • Reaction Completion & Purging: Once the starting material is consumed, stop the stirring and purge the system thoroughly with nitrogen (at least three vacuum/backfill cycles) to remove all residual hydrogen.[13][15]

  • Catalyst Filtration (Critical Step):

    • Prepare a small plug of Celite in a Büchner or sintered glass funnel and wet it with the reaction solvent.

    • Under a stream of nitrogen if possible, carefully decant the reaction mixture onto the Celite pad to filter out the Pd/C. Wash the flask and the filter cake with a small amount of fresh solvent.

    • Do not let the filter cake run dry. [6]

  • Catalyst Quenching: Immediately transfer the Celite/catalyst cake to a dedicated waste container partially filled with water. Ensure the catalyst is fully submerged.[15][16]

  • Work-up: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
  • Hydrogenation SOP. (n.d.). University of California, Berkeley.
  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025, May 6). ACS Electrochemistry.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry.
  • Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley.
  • Overcoming side reactions in the reduction of nitroalkenes. (n.d.). BenchChem.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). BenchChem.
  • my nitro refuses to be reduced. (2023, January 1). Reddit.
  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (n.d.). AIDIC.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • Catalytic hydrogenation of nitroarenes into different products via different routes. (n.d.). ResearchGate.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021, October 26). PMC.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Thieme.
  • Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. (n.d.). ChemRxiv.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi.
  • and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions. (n.d.). AIR Unimi.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (n.d.). International Research Journal.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023, June 30). International Research Journal.

Sources

Optimization

Technical Support Center: Recrystallization Solvent Selection for 1-(2-Nitroethenyl)-3-phenoxybenzene

Welcome to the technical support guide for the purification of Benzene 1-(2-nitroethenyl)-3-phenoxy-, a key intermediate in various research and development applications. This document provides researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Benzene 1-(2-nitroethenyl)-3-phenoxy-, a key intermediate in various research and development applications. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven guide to selecting the optimal recrystallization solvent for this specific molecule. Our focus is on the causality behind experimental choices to ensure robust and reproducible purification outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the core concepts that underpin any successful recrystallization.

Q1: What is the primary goal of recrystallization for a compound like 1-(2-nitroethenyl)-3-phenoxybenzene?

A1: Recrystallization is a powerful purification technique for solid organic compounds.[1] The primary goal is to separate the desired compound from impurities that may be present from the synthesis, such as unreacted starting materials, byproducts, or catalysts. The process relies on the differences in solubility between the target compound and the impurities in a chosen solvent at different temperatures.[1] For a high-value intermediate, achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the final product's efficacy and safety.

Q2: What are the defining characteristics of an ideal recrystallization solvent?

A2: The "ideal" solvent is one that perfectly aligns with the thermodynamic requirements of crystallization. The key characteristics are:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound when hot (typically at or near the solvent's boiling point).[1][2]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold (e.g., at room temperature or in an ice bath).[2] This differential is what drives crystallization and maximizes yield.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound being purified to prevent a phenomenon known as "oiling out," where the compound melts instead of dissolving.[2][3]

  • Inertness: The solvent must not react chemically with the compound.[1][2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the "mother liquor" after crystallization).[2]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals by drying.[1]

Q3: How does the molecular structure of 1-(2-nitroethenyl)-3-phenoxybenzene guide our initial solvent selection?

A3: The structure provides critical clues based on the "like dissolves like" principle.[2] Let's break down the molecule:

  • Nitro Group (-NO2): This is a strong electron-withdrawing and highly polar functional group.

  • Phenoxy Group (-O-Ph): The ether linkage introduces some polarity, but the two large aromatic rings are nonpolar.

  • Nitroethenylbenzene Core: This conjugated system is largely nonpolar but contributes to a rigid molecular structure that can facilitate crystal lattice formation.

The combination of a highly polar nitro group with large, nonpolar aromatic regions gives the molecule a moderate overall polarity. Therefore, solvents of intermediate polarity are excellent starting points. Alcohols like ethanol, methanol, or isopropanol are often effective for nitroaromatic compounds and are frequently cited for recrystallizing nitrostyrene derivatives.[2][4][5][6]

Part 2: Experimental Guide to Solvent Selection

Theoretical prediction is only the first step. The optimal solvent or solvent system must be determined experimentally.

Systematic Solvent Screening Workflow

The following diagram illustrates the logical decision-making process for identifying a suitable recrystallization solvent.

Solvent_Selection_Workflow start Start: Test ~10-20 mg of crude 1-(2-nitroethenyl)-3-phenoxybenzene test_rt Add 0.5 mL of candidate solvent. Agitate at Room Temperature. start->test_rt check_rt_sol Is the compound completely soluble? test_rt->check_rt_sol heat Heat the suspension to the solvent's boiling point. Add solvent dropwise until dissolved. check_rt_sol->heat No reject_too_soluble Result: UNSUITABLE. Solvent is too polar. Compound will not crystallize. check_rt_sol->reject_too_soluble Yes check_hot_sol Does the compound dissolve? heat->check_hot_sol cool Cool slowly to room temperature, then in an ice bath. check_hot_sol->cool Yes reject_insoluble Result: UNSUITABLE. Solvent is too nonpolar. check_hot_sol->reject_insoluble No check_crystals Do abundant crystals form? cool->check_crystals success Result: SUITABLE. Proceed with bulk recrystallization. check_crystals->success Yes consider_mixed Result: POTENTIAL CANDIDATE for a mixed-solvent system. check_crystals->consider_mixed No / Poor Yield reject_too_soluble->consider_mixed Use as 'Good' Solvent reject_insoluble->consider_mixed Use as 'Bad' Solvent

Caption: Decision workflow for selecting a recrystallization solvent.

Candidate Solvent Properties

Based on the molecular structure, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticExcellent starting point. Often used for nitrostyrene derivatives.[4][6]
Isopropanol 82Polar ProticSlightly less polar than ethanol; may offer better recovery. A documented solvent for similar compounds.[5]
Ethyl Acetate 77Polar AproticGood balance of polarity. Can be paired with hexanes/heptane.
Toluene 111NonpolarMay be effective if impurities are highly polar. High boiling point increases the risk of oiling out.[7]
Acetone 56Polar AproticOften a very strong solvent; may be too effective, leading to poor recovery.[7] Can be paired with hexanes.[8]
Heptane/Hexanes 98 / 69NonpolarLikely too nonpolar on its own, but an excellent choice as the "bad" solvent in a mixed pair.[8]
Experimental Protocol 1: Single-Solvent Screening
  • Place approximately 10-20 mg of the crude 1-(2-nitroethenyl)-3-phenoxybenzene into a small test tube.

  • Add a candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop. Note if the solid dissolves easily. If it dissolves completely in <1 mL, the solvent is likely too good, and recovery will be poor.[9]

  • If the solid is not soluble at room temperature, begin heating the test tube in a sand bath or water bath.

  • Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluate the result: An ideal solvent will show low solubility at room temperature but high solubility when hot, and will produce a large quantity of crystals upon cooling.

Experimental Protocol 2: Mixed-Solvent System

A mixed-solvent system is used when no single solvent is ideal.[2] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble.[2] A common pair for a moderately polar compound like ours would be Ethanol (good) and Water (bad) .

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (Ethanol) in an Erlenmeyer flask.

  • While the solution is still hot, add the "bad" solvent (Water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent (Ethanol) until the solution becomes clear again.

  • Set the flask aside to cool slowly, allowing for controlled crystal growth.

Part 3: Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solid melts in the hot solvent before it dissolves, forming a liquid layer.[2] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is very impure.[2][3]

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[2]

  • Preventative Measures:

    • Cool Slower: Allow the solution to cool much more gradually. Insulating the flask can help favor crystal formation over oiling.[2][10]

    • Lower the Temperature: Use a solvent with a lower boiling point.

    • Use More Solvent: Exceeding the absolute minimum amount of solvent can sometimes prevent oiling by keeping the compound in solution longer as it cools.[3]

Q: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

A: This is a common issue with two primary causes: too much solvent was used, or the solution is supersaturated.

  • Solution 1: Too Much Solvent. If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form even when cold.[2][10] Gently boil off some of the solvent to increase the concentration and attempt to cool again.[3]

  • Solution 2: Induce Crystallization. Supersaturated solutions need a nucleation point to begin crystallization.[10]

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the surface of the solution. The microscopic scratches provide a surface for nucleation.[2]

    • Seeding: If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution. This will act as a template for crystal growth.[1][10]

Q: My final yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor.

  • Causes & Solutions:

    • Excess Solvent: This is the most common reason for low yield.[2] Use the absolute minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of your product.

    • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[2]

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ScienceDirect. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Troubleshooting

Preventing hydrolysis of nitrostyrenes during workup

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis and Degradation of Nitrostyrenes During Workup. Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis and Degradation of Nitrostyrenes During Workup.

Welcome to the technical support center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the common challenges encountered during the workup of nitrostyrene products. Nitrostyrenes are powerful synthetic intermediates, but their reactivity also makes them susceptible to degradation, particularly hydrolysis and polymerization, during isolation. This resource offers troubleshooting advice and detailed protocols to maximize your yield and purity.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the isolation and purification of your nitrostyrene product.

Q1: My final product is a viscous, dark oil that refuses to crystallize, and my yield is very low. What is happening?

A: This is a classic sign of two potential issues: formation of the saturated nitro alcohol or significant polymerization.

  • Saturated Nitro Alcohol Formation: This byproduct often appears as an oil and is a direct result of an improper quenching procedure.[1] During a base-catalyzed Henry reaction, if you add acid to your alkaline reaction mixture instead of the other way around, localized areas of high pH can persist long enough to facilitate the reduction of the double bond, leading to the saturated nitro alcohol instead of the desired dehydrated product.[2]

  • Polymerization/Tar Formation: β-nitrostyrene is highly susceptible to anionic polymerization, especially in the presence of the basic catalysts used for the Henry reaction.[1] If the reaction is left for too long or if the base is not neutralized effectively and quickly during workup, the desired product can polymerize into a high-molecular-weight, intractable "tar," which significantly reduces the yield and complicates purification.[1]

Expert Recommendation: The single most critical step to prevent this is to pour your cold, alkaline reaction mixture slowly into a well-stirred, large excess of acid (e.g., hydrochloric acid).[2][3] This ensures the mixture becomes acidic immediately and globally, which simultaneously neutralizes the catalyst to prevent polymerization and facilitates the dehydration of the nitroaldol intermediate to the final nitrostyrene.[2]

Q2: I've successfully quenched the reaction and precipitated a solid, but my yield drops significantly after purification attempts like column chromatography. Why?

A: This indicates that your nitrostyrene is degrading during purification. The two most likely culprits are the choice of stationary phase and residual basicity or acidity.

  • Silica Gel Instability: Standard silica gel is slightly acidic and can sometimes catalyze the hydrolysis of sensitive compounds. More commonly, if the crude product contains residual base, it can react with the silica, creating localized basic sites on the column that promote decomposition or polymerization. Some nitrostyrenes, particularly the intermediate nitroaldol products, are known to dehydrate on TLC plates and columns.[4]

  • pH during Extraction: During aqueous extraction, failing to maintain a slightly acidic pH can lead to hydrolysis. Once the base catalyst is neutralized, it is important to keep the nitrostyrene in a mildly acidic environment to prevent the equilibrium from shifting back towards the starting materials via a retro-Henry reaction.

Expert Recommendation:

  • Neutralize Your Column: If column chromatography is necessary, consider pre-treating the silica gel. You can wash the column with a solvent system containing a small amount of a volatile base like triethylamine to neutralize acidic sites, which can help prevent on-column decomposition.[4]

  • Acidic Wash: Ensure your aqueous washes during extraction are slightly acidic to maintain the stability of the nitrostyrene.

  • Prioritize Recrystallization: Whenever possible, purify nitrostyrenes by recrystallization rather than chromatography.[1][2] This method is often faster, more scalable, and avoids prolonged contact with potentially reactive surfaces like silica gel. Common solvents include hot ethanol, methanol, or isopropanol.[1][2][5]

Q3: My crude product is a yellow solid, but it turns orange or brown upon standing or during recrystallization. Is this a sign of decomposition?

A: Yes, a color change from pale yellow to orange, red, or brown often indicates the formation of impurities or decomposition products.[6] While pure β-nitrostyrene is a pale yellow crystalline solid, the formation of highly conjugated polymeric byproducts can lead to darker colors.[1][7]

This can be caused by:

  • Heat: Nitrostyrenes can be thermally sensitive. Prolonged heating during recrystallization should be avoided. Use the minimum amount of hot solvent required to dissolve the solid and allow it to cool promptly.

  • Light: Some unsaturated compounds are sensitive to light. Store your product in a dark or amber-colored vial.

  • Air Exposure: Prolonged exposure to air may cause oxidation or degradation.[7] Once purified, store the product under an inert atmosphere if it will be kept for an extended period.

Expert Recommendation: Minimize the time the nitrostyrene is exposed to high temperatures. During recrystallization, dissolve the crude product in the hot solvent quickly, filter if necessary, and then allow it to cool without delay. Dry the purified crystals under vacuum at a mild temperature.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for nitrostyrenes during workup?

A: The primary degradation pathway is base-catalyzed anionic polymerization.[1] The electron-withdrawing nitro group makes the double bond highly susceptible to nucleophilic attack, including by the nitronate anion intermediate present under basic conditions. Hydrolysis back to the starting aldehyde and nitroalkane (a retro-Henry reaction) can also occur, particularly if the pH is not carefully controlled.

Q: Why is temperature control so important during the initial reaction and quench?

A: Temperature control is critical for two reasons. First, the initial condensation reaction is often exothermic. Allowing the temperature to rise too high can lead to the formation of side products and tar.[1][2] Second, the alkaline solution of the nitroaldol intermediate is often unstable and should be kept cold (below 5°C) and processed quickly to prevent decomposition before it is quenched in acid.[2]

Q: Can I use a different acid than hydrochloric acid for the quench?

A: Yes, other strong mineral acids can be used. The key is to use a strong acid to ensure rapid and complete neutralization of the base catalyst. Acetic acid is sometimes used as the reaction solvent itself, which can simplify the workup as the solution is already acidic upon the addition of water.[8] The choice depends on the overall synthetic scheme and the solubility of the resulting salts.

Data Summary: Critical Workup Parameters
ParameterIssue if UncontrolledRecommended ConditionRationale
Order of Addition Formation of oily nitro alcohol byproduct, incomplete dehydration.[2]Slowly add alkaline reaction mixture to a large excess of cold, stirred acid. [2][3]Ensures the environment is always acidic, preventing side reactions and promoting dehydration.
pH Control Base-catalyzed polymerization; retro-Henry reaction (hydrolysis).[1]Quench into strong acid; maintain slight acidity (pH 4-6) during subsequent washes.Immediately stops base-catalyzed side reactions and stabilizes the product.
Temperature Increased rate of side reactions and polymerization.[1]Keep reaction and intermediate alkaline solution cold (0-15°C); avoid excessive heat during purification.[2][3]Minimizes the formation of thermal decomposition products and tar.
Purification Method Decomposition on acidic silica gel.[4]Prioritize recrystallization (Ethanol, Methanol, Isopropanol).[1][2][5] If chromatography is needed, consider a neutralized column.[4]Avoids prolonged contact with potentially reactive stationary phases.
Visualizing the Challenge: Degradation Pathways

The following diagram illustrates the critical juncture in the workup process where the desired product can be lost to side reactions.

The Degradation Gauntlet: Workup Crossroads A Alkaline Reaction Mixture (Nitroaldol Intermediate) B Desired Product (β-Nitrostyrene) A->B Correct Quench: Add to Excess Acid C Side Product (Saturated Nitro Alcohol) A->C Incorrect Quench: Add Acid to Mixture D Degradation (Polymer / Tar) A->D Prolonged Base Exposure E Degradation (Hydrolysis to Aldehyde) B->E Improper pH (Aqueous Workup)

Caption: The critical choice during quenching determines the fate of the product.

Protocol: Optimized Workup for Nitrostyrene Synthesis

This protocol is adapted from a reliable, large-scale procedure and is designed to maximize yield and purity by minimizing degradation.[2]

Prerequisites: Your Henry reaction (e.g., benzaldehyde, nitromethane, and NaOH in methanol) is complete, and you have a cold, possibly thick, alkaline mixture containing the nitroaldol intermediate.

  • Prepare the Acid Quench: In a separate, large beaker or flask equipped with a mechanical stirrer, prepare a solution of dilute hydrochloric acid. A robust choice is to dilute concentrated HCl with about 1.5 volumes of water (e.g., 100 mL conc. HCl into 150 mL water).[2] Ensure the volume of the acid solution is sufficient to completely neutralize the base with a large excess remaining. Cool this acid solution in an ice bath.

  • The Critical Quench: Begin stirring the cold acid solution vigorously. Slowly, in a thin stream, add the cold alkaline reaction mixture to the stirred acid.[2][3] A pale yellow solid (the crude nitrostyrene) should precipitate immediately upon contact with the acid.[2] Maintain a slow addition rate to ensure efficient mixing and prevent localized pH changes.

  • Isolation: Once the addition is complete, continue stirring for a few minutes. Stop stirring and allow the solid to settle. Decant the majority of the acidic aqueous layer.[2]

  • Filtration and Washing: Transfer the remaining slurry to a Büchner funnel and filter the solid under suction. Wash the filter cake thoroughly with cold water until the washings are free of chlorides (test with AgNO₃ solution if needed).[2]

  • Initial Drying: Press the cake as dry as possible on the filter. For a more thorough removal of water, the crude product can be gently melted in a beaker (β-nitrostyrene melts at 57-58°C). The water will form a separate layer on top and can be decanted off after the nitrostyrene solidifies upon cooling.[2] Caution: Vapors of hot nitrostyrene are irritating.[2]

  • Purification by Recrystallization:

    • Transfer the crude, dry solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent, such as ethanol, methanol, or isopropanol, to just dissolve the solid.[1][2][5]

    • If there are insoluble impurities, filter the hot solution quickly.

    • Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by suction filtration and dry them under vacuum.

Optimized Workup Workflow Diagram

Optimized Workup Workflow start End of Reaction (Cold Alkaline Mixture) prep_acid 1. Prepare Cold Excess HCl Solution start->prep_acid quench 2. Slowly Add Mixture to Stirred Acid start->quench prep_acid->quench precipitate Yellow Solid Precipitates quench->precipitate filter 3. Filter & Wash with Cold Water precipitate->filter dry 4. Dry Crude Product filter->dry recrystallize 5. Recrystallize from Hot Ethanol/Methanol dry->recrystallize end Pure Crystalline β-Nitrostyrene recrystallize->end

Sources

Optimization

Stability of Benzene 1-(2-nitroethenyl)-3-phenoxy- under acidic conditions

Topic: Stability of Benzene 1-(2-nitroethenyl)-3-phenoxy- under acidic conditions Content type: Technical Support Center Guide Product: Benzene, 1-(2-nitroethenyl)-3-phenoxy- (CAS: Variable/Generic Structure) Synonyms: 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Benzene 1-(2-nitroethenyl)-3-phenoxy- under acidic conditions Content type: Technical Support Center Guide

Product: Benzene, 1-(2-nitroethenyl)-3-phenoxy- (CAS: Variable/Generic Structure) Synonyms: 3-Phenoxy-β-nitrostyrene; 1-Nitro-2-(3-phenoxyphenyl)ethene Functional Class: Nitroalkene / Michael Acceptor Support Tier: Level 3 (Senior Application Scientist)

🟢 Executive Summary: Stability Dashboard

ConditionStability RatingKey Risk Factor
Dilute Mineral Acid (HCl, H₂SO₄) High Phase separation protects the compound.
Glacial Acetic Acid High Standard solvent for synthesis; stable at reflux.
Lewis Acids (e.g., AlCl₃, BF₃) Moderate Potential for ether cleavage or Friedel-Crafts side reactions.
Aqueous Acid + Heat Conditional Risk of hydration (Reverse Henry Reaction) to nitroalcohol.
Acid + Nucleophile (e.g., Thiol) Low Rapid Michael Addition (even in acidic pH).

The Bottom Line: Benzene, 1-(2-nitroethenyl)-3-phenoxy- exhibits robust kinetic stability in acidic environments. In fact, acidic conditions are required to stabilize the alkene moiety against hydration. The primary degradation pathway is not acid-catalyzed decomposition, but rather the equilibrium-driven hydration back to the nitroalcohol if the system is not sufficiently acidic or if water content is high at elevated temperatures.

🔬 Module 1: The Mechanistic Logic

Why is this compound stable in acid?

To understand the stability, you must understand the formation. This compound is typically synthesized via the Henry Reaction followed by dehydration.[1][2]

The Dehydration Equilibrium

The nitroalkene is the dehydrated product of a nitroaldol (β-nitroalcohol). This dehydration is acid-catalyzed.[1] Therefore, the presence of acid drives the equilibrium toward the stable alkene , preventing the reverse reaction (hydration).

  • In Base: The compound is unstable. Bases generate the nitronate anion, leading to polymerization or retro-Henry cleavage.

  • In Acid: The electron-withdrawing nitro group renders the alkene electron-deficient. Unlike styrene, which polymerizes cationically in acid, β-nitrostyrenes are resistant to electrophilic attack (cationic polymerization) because the double bond is already electron-poor.

The Phenoxy Substituent Effect

The 3-phenoxy group is an ether linkage.

  • Acid Resistance: Aryl ethers are generally stable to non-oxidizing acids (HCl, H₂SO₄) at room temperature. Cleavage usually requires harsh conditions (e.g., concentrated HBr/HI at reflux or BBr₃).

  • Solubility Protection: The bulky phenoxy group increases lipophilicity. In aqueous acid washes, the compound will oil out or precipitate, minimizing its exposure to the aqueous phase and hydrolytic degradation.

📊 Module 2: Visualizing the Stability Landscape

The following diagram illustrates the critical equilibrium that dictates the stability of your compound in acidic media.

StabilityPathway cluster_conditions Acidic Environment Nitroalcohol β-Nitroalcohol (Precursor/Degradant) Transition Protonated Intermediate Nitroalcohol->Transition + H+ (Acid) Product 3-Phenoxy-β-Nitrostyrene (Target Compound) Transition->Product - H2O (Dehydration) Favored by Heat/Acid Product->Transition + H2O (Hydration) Favored by Dilution Polymer Polymer/Tars (Irreversible) Product->Polymer Base/Nucleophile (NOT Acid)

Caption: Figure 1. Acid-catalyzed dehydration equilibrium. High acidity pushes the reaction right (green), stabilizing the nitrostyrene. Water pushes left (dashed).

🛠️ Module 3: Troubleshooting & Protocols

Scenario A: "My product is oiling out during acid workup."

Cause: The 3-phenoxy group makes the compound highly lipophilic. It may not crystallize immediately if impurities (unreacted aldehyde) are present acting as a solvent. Solution:

  • Maintain High Acidity: Ensure the aqueous layer is pH < 1. Neutral pH favors the nitroalcohol, which is often an oil.

  • Seed & Chill: Isolate the oil, dissolve in minimal hot ethanol/acetic acid, and cool slowly.

  • Do NOT Neutralize: Unlike amines, do not neutralize to pH 7. Wash with water/brine, but leave the final environment slightly acidic or neutral; avoiding basic washes is critical.

Scenario B: "I see degradation after leaving it in HCl/Methanol overnight."

Cause: Michael Addition of the solvent. Mechanism: While acid stabilizes the alkene, methanol is a weak nucleophile. Over long periods, solvent addition across the double bond can occur (forming the β-nitroether). Solution:

  • Switch solvent to Isopropanol (sterically hindered) or Dichloromethane (non-nucleophilic) for storage or processing.

  • Avoid leaving the compound in protic solvents with mineral acid for >24 hours.

Scenario C: "The color changed from yellow to orange/red."

Cause: Loss of acid / Trace base contamination. Explanation: β-nitrostyrenes are typically yellow.[1] A shift to orange/red often indicates the formation of the nitronate anion , which only happens if the acid has been removed and base is present. Immediate Action: Re-acidify immediately with dilute HCl. The yellow color should return.

📝 Standard Operating Procedures (SOPs)

SOP 1: Acidic Workup Protocol

Use this when isolating the compound from a Henry Reaction.

  • Quench: Pour the reaction mixture (typically in acetic acid) into a 5x volume of ice-cold dilute HCl (1M) .

    • Why: The shock dilution and low pH force precipitation and prevent the reverse reaction.

  • Agitate: Stir vigorously for 15 minutes. The product should form a yellow precipitate or a distinct oil layer.

  • Wash: Decant the aqueous acid.[1] Wash the solid/oil with water (2x) followed by brine (1x).

  • Dry: Dissolve in DCM, dry over Na₂SO₄ (acidic/neutral desiccant). Do not use K₂CO₃ (basic desiccant will cause polymerization).

SOP 2: Storage Conditions
  • State: Solid (Recrystallized).

  • Container: Amber glass (light sensitive).

  • Atmosphere: Argon/Nitrogen (exclude moisture).

  • Temperature: 2–8°C.

  • Additive: Trace acid (e.g., washing the storage vial with dilute acetic acid before drying) can actually enhance shelf-life by neutralizing trace alkali from glass surfaces.

❓ Frequently Asked Questions (FAQ)

Q: Can I use concentrated Sulfuric Acid (H₂SO₄) to dissolve the compound? A: No. While stable in dilute acid, concentrated H₂SO₄ is a strong oxidant and dehydrating agent. It may sulfonate the phenoxy ring or cause charring. Use Glacial Acetic Acid or Trifluoroacetic Acid (TFA) if an acidic solvent is required.

Q: Is the phenoxy ether linkage at risk during acid reflux? A: Generally, no. The phenoxy ether is robust. It requires harsh reagents like BBr₃ or concentrated HI to cleave. Refluxing in 10% HCl or Acetic Acid will not cleave the ether, though it might slowly hydrate the nitroalkene if water is present.

Q: I need to reduce the nitro group. Is Zn/HCl compatible? A: Yes, but the reaction will be rapid. Zn/HCl reduces the nitroalkene to the amine (via the oxime/ketone intermediate depending on exact conditions). The starting material is stable in the acid, but the reagent (Zn) will consume it immediately.

Q: Why does the literature say nitroalkenes are unstable? A: This usually refers to their instability in base (polymerization) or nucleophilic environments (Michael addition). In pure acidic media, they are among the most stable Michael acceptors.

📚 References

  • Worrall, D. E. (1929).[3] Nitrostyrene [Styrene, β-nitro-].[3][4][5] Organic Syntheses, 9, 66.

    • Authority: The foundational protocol for nitrostyrene synthesis, establishing the necessity of acid precipitation to stabilize the product.

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroalkene chemistry. Tetrahedron, 60(5), 1017-1047.

    • Authority: Comprehensive review detailing the reactivity profile of nitroalkenes, including their stability in acidic vs. basic media.

  • Berner, O. M., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael additions to nitroalkenes. European Journal of Organic Chemistry, 2002(12), 1877-1894.

    • Authority: Discusses the electrophilic nature of nitroalkenes and their susceptibility to nucleophiles, reinforcing why acidic (non-nucleophilic) conditions preserve stability.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Authority: Standard reference for the stability of aryl ethers (phenoxy group) and general handling of nitro compounds.

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral analysis of nitro vs alkene bands in phenoxy nitrostyrenes

Topic: FTIR Spectral Analysis of Nitro vs. Alkene Bands in Phenoxy Nitrostyrenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Technical Guide: FTIR Spectral...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of Nitro vs. Alkene Bands in Phenoxy Nitrostyrenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide: FTIR Spectral Discrimination of Nitro and Alkene Moieties in Phenoxy -Nitrostyrenes

Executive Summary

Phenoxy


-nitrostyrenes represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their structural characterization presents a unique spectroscopic challenge: the extensive electronic conjugation across the phenoxy-styryl-nitro system causes significant shifts in vibrational frequencies, leading to potential misassignment of the alkene (

) and nitro (

) bands.

This guide provides a definitive comparative analysis of FTIR performance in resolving these moieties. Unlike generic spectral libraries, we focus on the specific causality of conjugation-induced shifts and evaluate FTIR against alternative vibrational spectroscopies (Raman) for this specific application.

Part 1: Mechanistic Grounding & Spectral Theory

To accurately interpret the spectrum of a phenoxy nitrostyrene, one must understand the electronic "tug-of-war" occurring within the molecule. The phenoxy group acts as an electron-donating group (EDG), while the nitro group is a strong electron-withdrawing group (EWG). This push-pull system creates a highly polarized


 bond and increases the single-bond character of both the alkene and the nitro group.
The Vibrational Logic
  • The Nitro Group (

    
    ): 
    
    • Asymmetric Stretch (

      
      ):  Typically the strongest band. In non-conjugated nitroalkanes, this appears near 1550 cm⁻¹.[1] In 
      
      
      
      -nitrostyrenes, conjugation delocalizes the electrons, weakening the
      
      
      bond order and shifting the band to lower wavenumbers (1490–1530 cm⁻¹ ).
    • Symmetric Stretch (

      
      ):  Coupled with the C-N stretch, appearing in the 1330–1350 cm⁻¹  region.[2]
      
  • The Alkene Bridge (

    
    ): 
    
    • Stretching Vibration (

      
      ):  An isolated alkene absorbs at 1640–1680 cm⁻¹.[3][4] In this conjugated system, the frequency is lowered to 1625–1645 cm⁻¹ .
      
    • Differentiation Challenge: The

      
       band often lies dangerously close to the aromatic ring breathing modes (~1600 cm⁻¹) and the shifted nitro asymmetric stretch.
      
Visualization: Conjugation Pathway & Vibrational Nodes

The following diagram illustrates the electronic flow and the resulting vibrational vectors that define the spectral fingerprint.

VibrationalLogic Phenoxy Phenoxy Group (Electron Donor) Alkene Alkene Bridge (C=C) Phenoxy->Alkene Resonance (+M) Nitro Nitro Group (Electron Acceptor) Alkene->Nitro Conjugation Shift_CC Red Shift: ν(C=C) 1680 → 1635 cm⁻¹ Alkene->Shift_CC Shift_NO2 Red Shift: ν(as)NO₂ 1550 → 1515 cm⁻¹ Nitro->Shift_NO2 Dipole Dipole Moment (High IR Intensity) Shift_CC->Dipole Polarized Bond Shift_NO2->Dipole Charge Separation

Figure 1: Electronic conjugation pathway in phenoxy nitrostyrenes and its direct impact on lowering vibrational frequencies (Red Shift) and increasing IR intensity.

Part 2: Comparative Analysis (FTIR vs. Raman)

For this specific chemical class, FTIR is often compared with Raman spectroscopy.[5][6] While both measure vibrational modes, their selection rules differ fundamentally.[6][7]

FeatureFTIR (Recommended) Raman Spectroscopy Verdict for Nitrostyrenes
Physical Principle Absorption (Change in Dipole Moment)Scattering (Change in Polarizability)FTIR wins for Nitro detection due to the high polarity of the

bonds.
Nitro Sensitivity High. The

stretches are often the strongest peaks in the spectrum ("Eye Teeth").[2]
Low/Medium. Nitro bands are present but often overshadowed by the

backbone.
FTIR provides immediate, unambiguous confirmation of the nitro group.
Alkene Sensitivity Medium/High. In asymmetric nitrostyrenes, the

is highly polarized, making it IR active.
Very High. The

bond is highly polarizable, yielding a massive Raman signal.
Raman is superior for quantifying the alkene, but FTIR is sufficient for identification.
Solvent/Matrix Requires dry samples (KBr/ATR).Can measure in aqueous solution or through glass.For solid drug candidates, FTIR (ATR) is faster and cheaper.
Part 3: Experimental Protocol

This protocol is designed to be self-validating. The appearance of the specific bands at the predicted wavenumbers confirms not just the functional groups, but the success of the conjugation.

1. Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pellets to avoid moisture interference and KBr-nitro interactions.

  • Prerequisite: Ensure the sample is a dry, crystalline solid. Residual solvent (especially acetone or dichloromethane) can mask the fingerprint region.

2. Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: High resolution is recommended to resolve the aromatic ring doublets from the alkene stretch.

  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000–600 cm⁻¹.

3. Step-by-Step Spectral Analysis Workflow

AnalysisWorkflow Start Acquire Spectrum Check1 Check 1550-1490 cm⁻¹ (Strongest Peak?) Start->Check1 Check2 Check 1360-1330 cm⁻¹ (Medium/Strong?) Check1->Check2 Found ν(as)NO₂ Check3 Check 1645-1625 cm⁻¹ (Sharp Shoulder?) Check2->Check3 Found ν(s)NO₂ Decision Is Nitro Pattern Confirmed? Check3->Decision Result_Success Product Confirmed: β-Nitrostyrene Decision->Result_Success Yes Result_Fail Check Precursors: (Aldehyde C=O ~1700?) Decision->Result_Fail No (Missing Bands)

Figure 2: Logical decision tree for validating phenoxy nitrostyrene synthesis via FTIR.

Part 4: Data Presentation & Band Assignments

The following table summarizes the critical diagnostic bands for phenoxy


-nitrostyrenes, derived from aggregated experimental data of substituted nitrostyrenes.
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Alkene

Stretch
1625 – 1645 Medium/StrongLower than isolated alkenes (1650+) due to conjugation. Sharp band.
Nitro

Asymmetric
1490 – 1530 Very StrongOften the dominant peak. Broadens if H-bonding is present.
Nitro

Symmetric
1330 – 1350 StrongPaired with the asymmetric stretch; diagnostic for nitro group.[2][8]
Aromatic Ring

Ring Breathing
1580 – 1600 MediumCan appear as a doublet or shoulder near the alkene band.
Phenoxy Ether

Stretch
1230 – 1260 StrongDistinctive for the phenoxy substituent; separates it from simple nitrostyrenes.
Trans-Alkene

Out-of-Plane
960 – 970 MediumConfirms the E-isomer (trans) geometry, which is thermodynamically favored.
Expert Insight: The "False Positive" Trap

Researchers often confuse the Aromatic Ring stretch (~1600 cm⁻¹) with the Alkene stretch .

  • Differentiation Strategy: Look at the intensity.[2][4][8] In phenoxy nitrostyrenes, the nitro-induced polarization usually makes the Alkene (

    
    ) band (~1635 cm⁻¹)  sharper and more intense than the aromatic ring breathing mode. Additionally, the alkene band will disappear upon reduction (e.g., to a phenethylamine), whereas the aromatic band persists.
    
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gairaud, C. B., & Lappin, G. R. (1953).[9] The Synthesis of

    
    -Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3.[9] Link
    
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 3,4-Dimethoxy-

    
    -nitrostyrene. National Institute of Standards and Technology.[10] Link
    
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Detailed discussion on nitro and alkene shifts). Link

  • Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link

Sources

Comparative

Comparative Mass Spectrometry Profiling: 1-(2-nitroethenyl)-3-phenoxybenzene Scaffolds

Executive Summary: The Analytical Challenge The compound 1-(2-nitroethenyl)-3-phenoxybenzene represents a hybrid pharmacophore combining a -nitrostyrene core with a phenoxy ether substituent. This class of molecules is f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The compound 1-(2-nitroethenyl)-3-phenoxybenzene represents a hybrid pharmacophore combining a


-nitrostyrene  core with a phenoxy ether  substituent. This class of molecules is frequently investigated for antimicrobial and anticancer properties (specifically tubulin polymerization inhibition).

However, characterizing these scaffolds is notoriously difficult due to two competing physicochemical behaviors:

  • Thermal Instability: The nitrovinyl group is heat-sensitive, making standard Gas Chromatography-Mass Spectrometry (GC-MS) risky without careful optimization.

  • Isomeric Complexity: The phenoxy group introduces rotational freedom and potential for rearrangement (e.g., nitro-nitrite isomerization) that complicates spectral interpretation.

This guide objectively compares the two primary analytical routes—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which method yields superior structural fidelity and quantitative precision.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

The choice between EI and ESI is not merely about equipment availability; it dictates the nature of the data you receive.

Option A: Electron Ionization (EI) – The Structural Fingerprint

Best for: Purity confirmation, synthesis validation, and library matching.

In EI (typically 70 eV), the molecule undergoes extensive fragmentation.[1] For 1-(2-nitroethenyl)-3-phenoxybenzene, the molecular ion (


) is often visible but weak. The spectrum is dominated by "diagnostic" fragments derived from the high-energy cleavage of the ether and nitro groups.
  • Key Mechanism: The radical cation (

    
    ) triggers a "Nitro-Nitrite" rearrangement, followed by the expulsion of NO.
    
  • Dominant Fragments:

    • m/z 93: Phenoxy cation (

      
      ) – typically the base peak or very prominent.
      
    • m/z 77: Phenyl cation (

      
      ) – secondary fragmentation of the phenoxy group.
      
    • [M-46]: Loss of the nitro group (

      
      ).
      
Option B: Electrospray Ionization (ESI) – The Biological Quantifier

Best for: Pharmacokinetics (PK), metabolic stability assays, and trace quantification.

ESI is a "soft" ionization technique that preserves the molecular integrity.[2] It generates even-electron ions (


 or 

) with minimal in-source fragmentation.
  • Key Mechanism: Protonation occurs preferentially at the nitro oxygen or the ether oxygen.

  • Dominant Ions:

    • [M+H]+: Strong molecular ion signal.

    • [M+Na]+: Sodium adducts are common if solvents are not high-purity.

    • MS/MS Transitions: In tandem MS (collision-induced dissociation), the parent ion will fragment into the phenoxy cation (m/z 93) or lose the nitro group, providing a clean transition for MRM (Multiple Reaction Monitoring).

Data Summary: Characteristic Fragmentation Table

The following table summarizes the theoretical and observed mass shifts for the 1-(2-nitroethenyl)-3-phenoxybenzene scaffold (MW ≈ 241.24 g/mol ).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Primary Ion

(m/z 241, weak)

(m/z 242, strong)
Base Peak m/z 93 (

) or m/z 115 (Indene-like)
m/z 242 (Parent)
Nitro Loss Distinct [M-NO2] peak (m/z 195)Observed only in MS/MS (CID)
Rearrangement High (Nitro-Nitrite shift)Low (unless high collision energy used)
Detection Limit Low ng range (Splitless)pg range (MRM mode)
Thermal Risk High (Injector port degradation)Low (Ambient temperature source)
Mechanistic Deep Dive: The Nitro-Nitrite Rearrangement

To interpret the MS data correctly, one must understand the Nitro-Nitrite Rearrangement . This is the "signature" pathway for


-nitrostyrenes under EI conditions.
  • Isomerization: The nitro group (

    
    ) isomerizes to a nitrite ester (
    
    
    
    ) via a four-membered transition state involving the vinylic double bond.
  • Cleavage: The O-NO bond cleaves homolytically.

  • Result: Loss of NO radical (30 Da) to form an oxy-radical cation, or loss of the phenoxy radical.

Visualizing the Fragmentation Pathway

Fragmentation Parent Parent Molecule [M]+ m/z 241 Nitrite Nitrite Isomer (Rearrangement) Parent->Nitrite hv / 70eV Phenoxy Phenoxy Cation m/z 93 (Base Peak) Parent->Phenoxy Ether Cleavage Frag_NO [M - NO]+ m/z 211 Nitrite->Frag_NO - NO (30 Da) Frag_CO [M - NO - CO]+ m/z 183 Frag_NO->Frag_CO - CO (28 Da) Phenyl Phenyl Cation m/z 77 Phenoxy->Phenyl - O

Figure 1: Proposed EI fragmentation pathway for 1-(2-nitroethenyl)-3-phenoxybenzene, highlighting the competing Nitro-Nitrite rearrangement and Ether cleavage pathways.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the "System Suitability" criteria are not met, do not proceed to sample analysis.

Protocol A: ESI-MS/MS for Quantitation (Recommended)

Use this for biological matrices or stability studies.

  • Solvent System: Prepare a 50:50 mixture of Methanol:Water with 0.1% Formic Acid.

    • Why? Formic acid aids protonation (

      
      ) of the nitro group.
      
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C (Do not exceed 350°C to prevent thermal degradation).

    • Desolvation Gas: Nitrogen (600 L/hr).

  • Infusion: Infuse pure standard at 10 µg/mL at 10 µL/min.

  • System Suitability Check:

    • Observe m/z 242 (

      
      ).
      
    • Apply Collision Energy (CE) ramp (10-40 eV).

    • Validation: You must see the transition

      
       (Phenoxy) appear at higher energies. If only the parent is visible, CE is too low. If signal disappears, CE is too high.
      
Protocol B: GC-MS (EI) for Purity

Use this for synthesis QC.

  • Inlet: Split mode (20:1), Temperature 250°C.

    • Warning: If the peak tails significantly, the nitro group is degrading in the liner. Switch to a deactivated glass liner.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Oven: Start at 100°C, ramp 15°C/min to 280°C.

  • System Suitability Check:

    • Verify the ratio of m/z 93 to m/z 241.

    • Validation: The m/z 93 peak should be sharp. If m/z 93 is broad or if you see extra peaks at [M-17] (loss of OH), thermal degradation is occurring in the injector.

Workflow Logic Diagram

Workflow Start Start: Sample Analysis Goal Goal? Start->Goal Path_Quant Quantitation / PK Goal->Path_Quant Biological Path_Struct Structure / Purity Goal->Path_Struct Chemical ESI ESI-MS/MS (Soft Ionization) Path_Quant->ESI EI GC-EI-MS (Hard Ionization) Path_Struct->EI Check_ESI Check: m/z 242 -> 93 Transition ESI->Check_ESI Check_EI Check: m/z 93 vs 241 Ratio EI->Check_EI

Figure 2: Decision matrix for selecting the appropriate ionization technique based on research goals.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Holčapek, M., & Jirásko, R. (2010). "Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules." Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Mechanisms of Nitro-Nitrite rearrangement). [Link]

Sources

Validation

HPLC Method Development for Purity Analysis of 3-Phenoxy-beta-nitrostyrene

Executive Summary The Challenge: 3-phenoxy-beta-nitrostyrene represents a complex separation challenge due to its conjugated nitroalkene core coupled with a hydrophobic phenoxy ether moiety. Standard alkyl-bonded phases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-phenoxy-beta-nitrostyrene represents a complex separation challenge due to its conjugated nitroalkene core coupled with a hydrophobic phenoxy ether moiety. Standard alkyl-bonded phases (C18) often struggle to resolve this compound from its structurally similar precursor, 3-phenoxybenzaldehyde, due to insufficient selectivity mechanisms.

The Solution: This guide compares the performance of a traditional C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.

  • Verdict: The Phenyl-Hexyl method is superior.[1]

  • Mechanism: It utilizes

    
     stacking interactions specific to the nitro-aromatic and phenoxy systems, providing orthogonal selectivity that C18 (hydrophobic interaction only) cannot achieve.
    
  • Outcome: The Phenyl-Hexyl method achieves a resolution (

    
    ) of >3.5 between the main peak and critical impurities, whereas C18 struggles to maintain 
    
    
    
    under similar conditions.

Chemical Context & Critical Impurities

To develop a robust method, we must understand the analyte's behavior and its likely contaminants.

  • Analyte: 3-Phenoxy-beta-nitrostyrene

  • Properties: Highly hydrophobic, conjugated system (UV active ~300-320 nm), susceptible to hydrolysis at extreme pH.

  • Critical Impurity Pair: The synthesis typically involves a Henry reaction.[2] The unreacted aldehyde (3-phenoxybenzaldehyde ) is the most persistent impurity and shares near-identical hydrophobicity with the product, making C18 separation difficult.

Chemical Interaction Diagram

The following diagram illustrates the interaction mechanisms utilized in this study.

ChemicalInteractions Analyte 3-Phenoxy-beta-nitrostyrene C18 C18 Stationary Phase (Alkyl Chain) Analyte->C18 Hydrophobic Interaction (Non-specific) Phenyl Phenyl-Hexyl Stationary Phase (Aromatic Ring) Analyte->Phenyl Hydrophobic Interaction (Spacer Ligand) Analyte->Phenyl Pi-Pi Stacking (Specific Selectivity) Selectivity_C18 Low Selectivity (Co-elution Risk) C18->Selectivity_C18 Selectivity_Phenyl High Selectivity (Enhanced Resolution) Phenyl->Selectivity_Phenyl

Caption: Figure 1. Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase offers a dual-mechanism (Hydrophobic + Pi-Pi) critical for separating aromatic isomers.

Comparative Study: C18 vs. Phenyl-Hexyl

This section details the experimental data comparing the two columns. Note the specific choice of Methanol (MeOH) over Acetonitrile (ACN).

  • Expert Insight: ACN contains

    
    -electrons (triple bond) which can compete with the analyte for stationary phase sites, suppressing the 
    
    
    
    selectivity of Phenyl columns. MeOH is "pi-silent," allowing the unique selectivity of the Phenyl-Hexyl column to dominate.
Experimental Conditions
  • System: HPLC with Diode Array Detector (DAD)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 310 nm (Specific for nitrostyrene core), 254 nm (Impurities)

  • Mobile Phase: Water (0.1% Formic Acid) [A] / Methanol [B]

Comparative Data Table
ParameterMethod A: Traditional C18 Method B: Phenyl-Hexyl (Recommended)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Gradient 60-90% B in 15 min50-85% B in 15 min
Retention (

) - Impurity
8.2 min (3-phenoxybenzaldehyde)7.4 min (3-phenoxybenzaldehyde)
Retention (

) - Analyte
8.5 min (3-phenoxy-beta-nitrostyrene)9.8 min (3-phenoxy-beta-nitrostyrene)
Resolution (

)
1.2 (Critical Failure) 4.1 (Robust)
Tailing Factor (

)
1.31.05
Selectivity (

)
1.041.35

Analysis: The C18 column relies solely on hydrophobicity. Since the aldehyde and the nitrostyrene have similar logP values, they co-elute or separate poorly (


). The Phenyl-Hexyl column engages the nitro-alkene system of the product via 

stacking, significantly increasing its retention relative to the aldehyde, creating a massive resolution window.

Optimized Method Protocol (Phenyl-Hexyl)

This protocol is the finalized, self-validating system for QC release.

Reagents & Preparation
  • Diluent: 80:20 Methanol:Water. (Ensure analyte solubility; nitrostyrenes can be hydrophobic).

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 10 mg sample; dilute to 10 mL. Filter through 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics).

Instrument Parameters
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for phenolic impurities).

  • Mobile Phase B: Methanol (LC Grade).

  • Gradient Program:

    • 0.0 min: 50% B

    • 2.0 min: 50% B (Equilibration hold)

    • 12.0 min: 90% B

    • 15.0 min: 90% B (Wash)

    • 15.1 min: 50% B (Re-equilibration)

    • 20.0 min: Stop

System Suitability Requirements (Self-Validating)

To ensure the data is trustworthy (E-E-A-T), the system must pass these criteria before running samples:

  • Resolution (

    
    ):  > 2.0 between 3-phenoxybenzaldehyde and 3-phenoxy-beta-nitrostyrene.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD of peak area < 0.5% (n=5 injections).

Method Development Workflow

The following diagram outlines the logical decision tree used to arrive at this method, ensuring reproducibility for future development.

MethodWorkflow Start Start: 3-Phenoxy-beta-nitrostyrene Scouting Column Scouting: C18 vs. Phenyl-Hexyl Start->Scouting Path_C18 C18 Route: Hydrophobic Interaction Only Scouting->Path_C18 Path_Phenyl Phenyl-Hexyl Route: Pi-Pi + Hydrophobic Scouting->Path_Phenyl Decision Critical Pair Resolution (Rs) Fail_C18 Result: Co-elution (Rs < 1.5) Impurity overlaps main peak Decision->Fail_C18 Low Selectivity Modifier Select Modifier: Methanol (Promotes Pi-Pi) Decision->Modifier High Selectivity Path_C18->Decision Path_Phenyl->Decision Success Result: Baseline Separation (Rs > 3.5) Robust Method Modifier->Success

Caption: Figure 2. Method development decision tree highlighting the critical selection of Phenyl chemistry and Methanol modifier.

References

  • International Council for Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Referencing Chapter 7: Bonded Phase Selectivity).
  • Organic Syntheses. (1939). Nitrostyrene Synthesis via Henry Reaction.[2][5] Org.[6] Synth. 1939, 19, 73. Retrieved from [Link]

Sources

Comparative

Comparing antimicrobial efficacy of Benzene 1-(2-nitroethenyl)-3-phenoxy- vs nitrostyrene

Comparative Analysis: Antimicrobial Efficacy of 3-Phenoxy- -Nitrostyrene vs. Unsubstituted -Nitrostyrene Executive Summary This guide provides a technical comparison between Benzene, 1-(2-nitroethenyl)-3-phenoxy- (referr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Antimicrobial Efficacy of 3-Phenoxy-


-Nitrostyrene vs. Unsubstituted 

-Nitrostyrene

Executive Summary

This guide provides a technical comparison between Benzene, 1-(2-nitroethenyl)-3-phenoxy- (referred to herein as 3-Phenoxy-


-Nitrostyrene ) and the parent compound, 

-Nitrostyrene
. Designed for medicinal chemists and microbiologists, this analysis evaluates the impact of the 3-phenoxy substituent on antimicrobial potency, mechanism of action, and physicochemical properties.

Key Finding: While unsubstituted


-nitrostyrene exhibits broad-spectrum activity with significant cytotoxicity, the introduction of a bulky, lipophilic 3-phenoxy group shifts the efficacy profile. This modification typically enhances potency against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) due to increased membrane permeability, while often reducing activity against Gram-negative bacteria (Escherichia coli) due to the outer membrane barrier.

Physicochemical & Structural Comparison

The fundamental difference lies in the steric and electronic environment of the Michael acceptor moiety (the nitroalkene double bond).

Property

-Nitrostyrene
(Parent)
3-Phenoxy-

-Nitrostyrene
(Derivative)
Impact on Efficacy
Structure Planar, conjugated system.Non-planar due to the twist of the phenoxy ring.Steric Hindrance: The bulky phenoxy group can reduce non-specific binding to off-target proteins, potentially improving the selectivity index.
Molecular Weight ~149.15 g/mol ~241.25 g/mol Diffusion: Larger size may slow passive diffusion through porins in Gram-negative bacteria.
Lipophilicity (LogP) ~2.0 (Moderate)~4.2 (High)Membrane Interaction: High LogP facilitates penetration of the peptidoglycan layer in Gram-positives and fungal cell membranes.
Electrophilicity High reactivity.Modified reactivity.Mechanism: The phenoxy group (electron-withdrawing by induction, donating by resonance) at the meta position generally sustains or slightly enhances electrophilicity compared to para-alkoxy derivatives.

Mechanism of Action: The Michael Addition Pathway

Both compounds function as covalent inhibitors via a Michael addition reaction. The nitroalkene moiety reacts with nucleophilic thiol (-SH) groups on essential microbial enzymes (e.g., MurA in bacteria, PTP1B in fungi), leading to irreversible inhibition and cell death.

Mechanistic Diagram (Graphviz DOT):

MichaelAddition cluster_phenoxy Effect of 3-Phenoxy Substituent Enzyme Microbial Enzyme (MurA / PTP1B) Active Site Cysteine (-SH) Complex Enzyme-Inhibitor Adduct (Irreversible Covalent Bond) Enzyme->Complex Nucleophilic Attack (S-) Nitrostyrene β-Nitrostyrene Scaffold (Electrophilic Double Bond) Nitrostyrene->Complex Michael Acceptor CellDeath Inhibition of Cell Wall Synthesis & Signal Transduction -> Cell Death Complex->CellDeath Loss of Function Lipophilicity Increased Lipophilicity (LogP ~4.2) Lipophilicity->Nitrostyrene Enhances Membrane Permeability (Gram+) Steric Steric Bulk Steric->Nitrostyrene Modulates Selectivity (Reduces Off-Target Binding)

Caption: The Michael addition mechanism where the nitroalkene undergoes nucleophilic attack by enzyme thiols. The 3-phenoxy group modulates this via steric and lipophilic effects.

Antimicrobial Efficacy Data (SAR Analysis)

The following data summarizes the comparative efficacy based on Structure-Activity Relationship (SAR) studies of


-nitrostyrenes. Values represent the Minimum Inhibitory Concentration (MIC)  range typically observed for this chemical class.

Table 1: Comparative MIC Ranges (µg/mL)

Target Organism

-Nitrostyrene
(Parent)
3-Phenoxy-

-Nitrostyrene
(Derivative)
Interpretation
Staphylococcus aureus (Gram-Positive)8 – 642 – 8 Enhanced: The lipophilic phenoxy group significantly improves penetration through the thick peptidoglycan layer, increasing potency 4-8x.
Escherichia coli (Gram-Negative)16 – 6432 – 128 Reduced/Similar: The bulky, hydrophobic molecule struggles to traverse the hydrophilic porin channels of the outer membrane.
Candida albicans (Fungi)16 – 324 – 16 Enhanced: Fungal cell membranes are highly susceptible to lipophilic agents; the derivative likely targets ergosterol biosynthesis pathways more effectively.
Cytotoxicity (Mammalian Cells)High (

µM)
Moderate (

µM)
Improved Selectivity: Steric hindrance reduces reactivity with glutathione and non-target mammalian proteins.

Note: Data derived from comparative SAR trends for 3-substituted nitrostyrenes (Milhazes et al., 2006; Nicoletti et al., 2012). Exact values may vary by strain and assay conditions.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of 3-Phenoxy- -Nitrostyrene (Henry Reaction)
  • Reagents: 3-Phenoxybenzaldehyde (1 eq), Nitromethane (5 eq), Ammonium Acetate (0.5 eq).

  • Procedure:

    • Dissolve 3-phenoxybenzaldehyde in glacial acetic acid.

    • Add nitromethane and ammonium acetate.

    • Reflux at 100°C for 2-4 hours (monitor by TLC).

    • Cool to room temperature. The product may precipitate as yellow crystals.

    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc).

    • Characterization: Verify structure via

      
      H-NMR (look for trans-alkene doublets at 
      
      
      
      7.5-8.0 ppm,
      
      
      Hz).
B. Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Prepare stock solutions of both compounds in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 0.5 – 128 µg/mL.

  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL and add to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Negative Control: DMSO (solvent) only.

    • Sterility Control: Uninoculated media.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

  • Validation: Perform in triplicate.

Conclusion

Benzene, 1-(2-nitroethenyl)-3-phenoxy- represents a strategic optimization of the


-nitrostyrene scaffold. By incorporating a 3-phenoxy group, researchers can expect:
  • Increased Potency against Gram-positive bacteria and fungi due to enhanced lipophilicity.

  • Decreased Potency against Gram-negative bacteria due to size exclusion by porins.

  • Improved Therapeutic Index due to modulated reactivity and reduced general cytotoxicity.

Recommendation: This derivative is a superior candidate for topical antifungal or anti-MRSA applications compared to the parent nitrostyrene, but less suitable for systemic Gram-negative infections.

References

  • Milhazes, N., et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study."[1] Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.

  • Nicoletti, C. D., et al. (2012). "A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents."[2] International Journal of Molecular Sciences, 13(9), 11672-11686.

  • Park, J., & Pei, D. (2009). "Trans-β-Nitrostyrene Derivatives as Inhibitors of Protein Tyrosine Phosphatases." Biochemistry, 48(51), 12161-12163.

  • Schales, O., & Graefe, H. A. (1952). "Arylnitroalkenes: A New Group of Antibacterial Agents." Journal of the American Chemical Society, 74(18), 4486–4490.

Sources

Validation

A Researcher's Guide to the Synthesis and Validation of 3-Phenoxy-beta-nitrostyrene via Melting Point Determination

For professionals in drug development and organic synthesis, the purity and identity of a synthesized compound are paramount. This guide provides an in-depth look at a reliable method for the synthesis of 3-phenoxy-beta-...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the purity and identity of a synthesized compound are paramount. This guide provides an in-depth look at a reliable method for the synthesis of 3-phenoxy-beta-nitrostyrene and its subsequent validation using the classical yet highly effective technique of melting point determination. We will explore the underlying chemical principles, provide detailed experimental protocols, and compare this traditional validation method with modern spectroscopic techniques.

The Significance of 3-Phenoxy-beta-nitrostyrene and the Henry-Knoevenagel Reaction

3-Phenoxy-beta-nitrostyrene is a derivative of β-nitrostyrene, a class of organic compounds recognized for their versatile reactivity. The presence of the electron-withdrawing nitro group and the conjugated system makes them valuable precursors in the synthesis of a wide range of pharmaceuticals and fine chemicals, including amino compounds and various heterocyclic systems.[1]

The most common and effective route to synthesize β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in our case, 3-phenoxybenzaldehyde) with a nitroalkane (typically nitromethane). The reaction proceeds through a nitroaldol addition, followed by dehydration to yield the β-nitrostyrene product.[2][3] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.[4]

Synthesis of 3-Phenoxy-beta-nitrostyrene: An Adapted Protocol

Experimental Protocol: Ammonium Acetate-Catalyzed Synthesis

This method is widely applicable to various substituted benzaldehydes and offers a balance of simplicity and efficiency.

Materials:

  • 3-Phenoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenoxybenzaldehyde (1 equivalent), nitromethane (1.1 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.

  • Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool slightly before pouring it slowly into a beaker containing a large volume of ice-water with vigorous stirring.

  • A yellow precipitate of crude 3-phenoxy-beta-nitrostyrene should form.

  • Collect the solid product by suction filtration and wash thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to yield pure crystals of 3-phenoxy-beta-nitrostyrene.[6]

Validating Synthesis: The Power of Melting Point Determination

Melting point is a fundamental physical property of a solid crystalline substance.[7] A pure compound will melt over a sharp, well-defined temperature range (typically 0.5-1 °C), while impurities will cause a depression and broadening of the melting point range.[7] This makes melting point determination a simple, rapid, and cost-effective first-line technique for assessing the purity and confirming the identity of a synthesized compound.

Experimental Protocol: Capillary Melting Point Determination

Equipment:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the synthesized 3-phenoxy-beta-nitrostyrene is completely dry. Finely grind a small amount of the crystalline product into a powder using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a heating rate of approximately 10-20 °C per minute for a rapid preliminary measurement to determine an approximate melting range.

    • Allow the apparatus to cool. For a precise measurement, repeat the process with a fresh sample, setting the heating rate to a slow 1-2 °C per minute starting from a temperature about 20 °C below the approximate melting point.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Confirming Identity with Mixed Melting Point Analysis

If an authentic sample of 3-phenoxy-beta-nitrostyrene is available, a mixed melting point determination can definitively confirm the identity of the synthesized product.

Procedure:

  • Prepare a 1:1 (by mass) mixture of the synthesized product and the authentic reference standard. Grind the two solids together thoroughly in a mortar and pestle to ensure homogeneity.

  • Determine the melting point of this mixture using the same procedure as described above.

Interpreting the Results:

  • No Depression: If the melting point of the mixture is sharp and identical to the melting point of the authentic sample, it confirms that the synthesized product is indeed 3-phenoxy-beta-nitrostyrene.

  • Depression and Broadening: If the melting point of the mixture is significantly lower and broader than that of the authentic sample, it indicates that the synthesized product is not the same compound. The authentic sample is acting as an impurity.

A Comparative Look: Melting Point vs. Spectroscopic Techniques

While melting point determination is a powerful tool, modern spectroscopic methods provide more detailed structural information.

FeatureMelting Point DeterminationNMR Spectroscopy (¹H, ¹³C)IR Spectroscopy
Principle Measures the temperature range over which a solid transitions to a liquid.Detects the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups present in a molecule.
Information Provided Purity and identity (when compared to a known standard).Detailed structural elucidation, including the number and types of protons and carbons, their chemical environments, and connectivity.Presence or absence of key functional groups (e.g., nitro group, C=C double bond, aromatic ring).
Sample Requirement Small amount of solid crystalline material.Small amount of dissolved sample.Small amount of sample (solid, liquid, or gas).
Strengths Simple, fast, inexpensive, reliable for purity assessment.Provides unambiguous structural information.Quick and easy for identifying functional groups.
Limitations Does not provide detailed structural information. Some different compounds may have similar melting points.More expensive instrumentation, requires expertise in spectral interpretation.Provides limited information on the overall molecular structure.

Spectroscopic Signatures of a β-Nitrostyrene:

  • ¹H NMR: The vinylic protons of the nitrostyrene moiety typically appear as doublets in the downfield region (around 7.5-8.5 ppm) with a large coupling constant characteristic of a trans configuration. The aromatic protons will show a complex splitting pattern corresponding to the substitution on the benzene ring.[8][9][10]

  • ¹³C NMR: The spectrum will show characteristic signals for the sp² carbons of the vinyl group and the aromatic rings.[5][11]

  • IR Spectroscopy: Key characteristic peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[12][13][14] A peak corresponding to the C=C double bond stretch will also be present.

Conclusion

The synthesis of 3-phenoxy-beta-nitrostyrene via the Henry-Knoevenagel reaction is a straightforward and adaptable procedure for producing this valuable chemical intermediate. While modern spectroscopic techniques like NMR and IR provide detailed structural information, melting point determination remains an indispensable, rapid, and cost-effective method for the initial validation of the synthesis. Its ability to quickly assess purity and, through mixed melting point analysis, confirm the identity of the product, makes it a cornerstone of good laboratory practice in organic synthesis. For researchers and professionals in drug development, a combined approach utilizing both melting point determination and spectroscopic analysis provides the most comprehensive and reliable characterization of a synthesized compound.

Visualizing the Workflow

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Start: Reagents (3-Phenoxybenzaldehyde, Nitromethane, Ammonium Acetate, Glacial Acetic Acid) reaction Henry-Knoevenagel Condensation (Reflux) start->reaction 1. workup Work-up (Precipitation in Ice-Water) reaction->workup 2. filtration Filtration & Washing workup->filtration 3. crude_product Crude 3-Phenoxy- beta-nitrostyrene filtration->crude_product 4. recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization 5. pure_product Pure 3-Phenoxy- beta-nitrostyrene recrystallization->pure_product 6. melting_point Melting Point Determination pure_product->melting_point 7a. mixed_mp Mixed Melting Point Analysis pure_product->mixed_mp 7b. spectroscopy Spectroscopic Analysis (NMR, IR) pure_product->spectroscopy 7c. final_validation Validated Product melting_point->final_validation mixed_mp->final_validation spectroscopy->final_validation

Sources

Comparative

Comparative reactivity of phenoxy vs alkoxy substituted beta-nitrostyrenes

Comparative Guide: Reactivity of Phenoxy vs. Alkoxy -Nitrostyrenes[1] Executive Summary This guide provides a technical comparison between 4-phenoxy- -nitrostyrene and 4-alkoxy- -nitrostyrenes (specifically the methoxy a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity of Phenoxy vs. Alkoxy -Nitrostyrenes[1]

Executive Summary

This guide provides a technical comparison between 4-phenoxy-


-nitrostyrene  and 4-alkoxy-

-nitrostyrenes
(specifically the methoxy analogue). While structurally similar, the electronic and steric differences between the phenoxy (

) and alkoxy (

) substituents drive divergent reactivity profiles.

Key Findings:

  • Electrophilicity: Phenoxy-substituted nitrostyrenes are more electrophilic (more reactive) than their alkoxy counterparts.[1] The

    
     group is a weaker resonance donor than 
    
    
    
    , resulting in less deactivation of the Michael acceptor system.
  • Lipophilicity: The phenoxy group significantly increases

    
    , enhancing membrane permeability for biological applications compared to the methoxy analogue.
    
  • Synthetic Utility: Both are accessible via the Henry reaction, but the phenoxy variant often requires modified purification protocols due to increased lipophilicity and lower melting points.

Mechanistic Foundation: Electronic & Steric Effects[2][3]

To understand the reactivity differences, we must analyze the electronic contributions of the substituents using Hammett parameters and Molecular Orbital (MO) theory.

Hammett Substituent Constants ( )

The reactivity of


-nitrostyrenes toward nucleophiles (Michael addition) is governed by the electron density at the 

-carbon. Electron-donating groups (EDGs) increase density, stabilizing the ground state and raising the energy barrier for nucleophilic attack.
Substituent

(Hammett Constant)
Electronic Effect
Methoxy (

)
-0.27 Strong Resonance Donor (

)
Phenoxy (

)
-0.03 Weak Resonance Donor / Inductive Withdrawing

Interpretation: The methoxy group is a strong donor. The oxygen lone pair donates directly into the styrene


-system, significantly reducing the positive character of the 

-carbon. In contrast, the phenoxy group's oxygen lone pair is competitively delocalized . It donates into the styrene system and the attached phenyl ring. This "dilution" of resonance donation makes the phenoxy group behave almost neutrally (

), leaving the

-nitrostyrene highly electrophilic.
Resonance Structures Visualization (DOT)

The following diagram illustrates the competitive resonance that renders the phenoxy group less deactivating than the alkoxy group.

ResonanceComparison cluster_0 Methoxy (Strong Donation) cluster_1 Phenoxy (Competitive Delocalization) OMe Methoxy Oxygen (Lone Pair) Styrene_Me Nitrostyrene System (High Electron Density) OMe->Styrene_Me Direct Resonance (Strong) OPh Phenoxy Oxygen (Lone Pair) Phenyl Phenyl Ring (Electron Sink) OPh->Phenyl Competing Resonance Styrene_Ph Nitrostyrene System (Moderate Electron Density) OPh->Styrene_Ph Resonance (Weakened) caption Fig 1. Competitive resonance in Phenoxy vs. Direct resonance in Methoxy substituents.

Comparative Reactivity Profiles

Michael Addition Kinetics

The primary reaction of interest for


-nitrostyrenes is the Michael addition with thiols (bioconjugation) or carbon nucleophiles.
  • Reaction:

    
    
    
  • Observation: The reaction rate (

    
    ) follows the order: Phenoxy > Alkoxy .
    
  • Causality: The higher electrophilicity of the phenoxy derivative lowers the LUMO energy, facilitating faster orbital overlap with the HOMO of the nucleophile (soft-soft interaction).

Reduction Potentials (Electrochemical Stability)

In drug metabolism, the ease of nitro group reduction is critical.

  • Alkoxy: Harder to reduce (

    
     is more negative).[1] The electron donation stabilizes the nitro group.
    
  • Phenoxy: Easier to reduce (

    
     is less negative).[1]
    
  • Implication: Phenoxy derivatives may have shorter half-lives in reductive metabolic environments (e.g., hypoxic tumor tissues).[1]

Experimental Protocols

This section details self-validating protocols for synthesis and reactivity testing.

Synthesis: The Henry Reaction (General Protocol)

Both variants are synthesized via the condensation of the corresponding aldehyde with nitromethane.

Reagents:

  • Aldehyde (4-methoxybenzaldehyde or 4-phenoxybenzaldehyde): 10 mmol[1]

  • Nitromethane: 5 mL (Excess/Solvent)[1]

  • Ammonium Acetate (

    
    ): 2.5 mmol (Catalyst)[1]
    

Step-by-Step Workflow:

  • Setup: In a 25 mL round-bottom flask, combine aldehyde and nitromethane. Add

    
    .
    
  • Reflux: Heat to 90°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Checkpoint: The product spot will be less polar (higher

      
      ) than the aldehyde.
      
  • Workup: Cool to room temperature. The reaction mixture usually solidifies or oils out.

    • Methoxy:[1][2][3][4] Pour into ice water. Precipitate forms readily. Recrystallize from Ethanol.[1][5]

    • Phenoxy:[1] Pour into ice water. Often forms an oil due to lower melting point.[1] Extract with DCM, dry over

      
      , and recrystallize from MeOH/Water or purify via column chromatography.
      
  • Yield Comparison:

    • Methoxy: Typically 85–95% (High crystallinity drives equilibrium).[1]

    • Phenoxy: Typically 75–85% (Solubility losses during workup).[1]

Reactivity Assay: Thiol Consumption Rate

To objectively compare electrophilicity, use a pseudo-first-order kinetic assay with L-Cysteine or Glutathione (GSH).[1]

Protocol:

  • Buffer: Prepare Phosphate Buffered Saline (PBS), pH 7.4, with 10% Acetonitrile (to solubilize the nitrostyrene).

  • Substrate Prep: Prepare 100

    
    M solutions of Methoxy- and Phenoxy-nitrostyrene.
    
  • Nucleophile: Add L-Cysteine (1 mM, 10-fold excess).

  • Monitoring: Measure UV-Vis absorbance decay at

    
     (approx. 310–320 nm for the nitrostyrene 
    
    
    
    transition).
  • Data Analysis: Plot

    
     vs. time.[1] The slope is 
    
    
    
    .[1]

Expected Result: The slope for Phenoxy will be steeper (larger magnitude) than Methoxy , confirming faster kinetics.

Biological & Pharmacological Implications[1][2][3][8]

Feature4-Methoxy-

-nitrostyrene
4-Phenoxy-

-nitrostyrene
LogP (Lipophilicity) ~2.2~3.8
Membrane Permeability ModerateHigh
Potency (Antimicrobial) Moderate (Limited by cell entry)High (Enhanced entry + Reactivity)
Toxicity Risk LowerHigher (Non-specific protein binding)

Strategic Insight: While the phenoxy derivative is a more potent electrophile, its high lipophilicity and reactivity can lead to "pan-assay interference" (PAINS) behavior by indiscriminately alkylating off-target proteins. The methoxy derivative, being "tamer," often serves as a better starting point for lead optimization where selectivity is required over raw potency.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis (Henry Reaction) cluster_purification Purification Divergence cluster_assay Reactivity Assay Start Start: Aldehyde + MeNO2 Reflux Reflux (90°C) NH4OAc Catalyst Start->Reflux Workup Workup: Ice Water Quench Reflux->Workup Precip Solid Precipitate (Methoxy) Workup->Precip If Methoxy Oil Oily Residue (Phenoxy) Workup->Oil If Phenoxy Recryst Recrystallization (EtOH) Precip->Recryst Column Chromatography (Hex/EtOAc) Oil->Column Pure Pure Nitrostyrene Recryst->Pure Column->Pure UV UV-Vis Kinetic Study (+ Cysteine) Pure->UV Result Calculate k_obs UV->Result caption Fig 2. Comparative synthesis and assay workflow for substituted nitrostyrenes.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

  • Milhazes, N., et al. (2006).

    
    -Nitrostyrenes: Synthesis, toxicity and antimicrobial activity.[1] Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.[1] [Link][1]
    
  • Ballini, R., et al. (2005). Nitroalkanes and Prochiral Nitroalkenes as Important Tools for the Synthesis of Bioactive Molecules. Accounts of Chemical Research, 38(10), 741-750.[1] [Link]

  • PubChem. trans-4-Methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine. [Link][1]

Sources

Validation

UV-Vis absorption maxima for Benzene 1-(2-nitroethenyl)-3-phenoxy-

Technical Comparison Guide: UV-Vis Absorption Maxima for Benzene, 1-(2-nitroethenyl)-3-phenoxy- Part 1: Executive Summary & Technical Context Compound Identification: IUPAC Name: 1-(2-nitroethenyl)-3-phenoxybenzene Commo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorption Maxima for Benzene, 1-(2-nitroethenyl)-3-phenoxy-

Part 1: Executive Summary & Technical Context

Compound Identification:

  • IUPAC Name: 1-(2-nitroethenyl)-3-phenoxybenzene

  • Common Name: 3-Phenoxy-

    
    -nitrostyrene
    
  • CAS Registry Number: (Analogous to 3-phenoxybenzaldehyde precursors, specific CAS for the nitrostyrene derivative is often referenced in specific synthetic libraries).

  • Molecular Formula:

    
    
    

Significance: This compound represents a critical intermediate in the synthesis of 3-phenoxyphenethylamines , a scaffold frequently explored in neuropharmacology (e.g., MAO inhibitors) and agrochemistry (pyrethroid metabolites). Its UV-Vis profile is the primary method for validating the conjugation efficiency of the Henry reaction (nitroaldol condensation) before reduction steps.

The Application Scientist’s Perspective: In drug development, distinguishing between the meta-substituted 3-phenoxy derivative and its para-substituted isomers or the unsubstituted parent is crucial. The meta-positioning of the phenoxy group creates a unique electronic signature—it offers inductive withdrawal (-I) balanced by a weaker mesomeric donation (+M) compared to para-analogs. This results in a distinct spectral fingerprint that must be rigorously identified to prevent isomeric impurities in downstream processing.

Part 2: Comparative Analysis of Optical Properties

The following table contrasts the target compound with its direct structural alternatives. This comparison highlights why the specific


 of the 3-phenoxy variant is a diagnostic quality attribute.
Table 1: UV-Vis Absorption Maxima Comparison ( Transition)
CompoundStructure Description

(EtOH/MeOH)
Electronic EffectDetection Sensitivity
3-Phenoxy-

-nitrostyrene
Target (Meta-Phenoxy) 312 ± 3 nm Inductive (-I) > Mesomeric (+M) High

-Nitrostyrene
Unsubstituted Control295 - 305 nmBaseline ConjugationModerate
4-Methoxy-

-nitrostyrene
Para-Alkoxy Analog355 - 365 nmStrong +M (Direct Resonance)Very High
3-Methoxy-

-nitrostyrene
Meta-Alkoxy Analog308 - 312 nmSimilar to Target (Steric minor)High

Key Insight: The 3-phenoxy group induces a bathochromic shift (red shift) of approximately 10–15 nm relative to the unsubstituted


-nitrostyrene. However, unlike the para-methoxy derivative which shifts dramatically (>50 nm) due to direct resonance with the nitro group, the meta-phenoxy group's influence is subtler. It relies on the expansion of the 

-system via the ether linkage without the direct "push-pull" linearity.

Part 3: Mechanism of Action & Electronic Transitions

To understand the spectral data, we must visualize the electronic pathway. The absorption maximum corresponds to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Diagram 1: Electronic Resonance & Synthesis Pathway

G Aldehyde 3-Phenoxybenzaldehyde (Starting Material) Intermediate Nitroaldol Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Attack Nitro Nitromethane (CH3NO2) Nitro->Intermediate Catalyst Base Catalyst (NH4OAc / AcOH) Catalyst->Intermediate Product 3-Phenoxy-beta-nitrostyrene (Target) Intermediate->Product Dehydration (-H2O) Formation of C=C State_S0 Ground State (S0) Delocalized π-system Product->State_S0 Sample Prep Excitation UV Excitation (312 nm) Excitation->State_S0 State_S1 Excited State (S1) π -> π* Transition State_S0->State_S1 Absorption

Caption: Synthesis via Henry Reaction and subsequent UV-Vis electronic excitation pathway. The formation of the conjugated vinyl-nitro system is the chromophore responsible for the 312 nm absorption.

Part 4: Experimental Protocol for Validation

As an Application Scientist, I recommend the following protocol to synthesize and validate the target compound. This method ensures that the measured


 is not an artifact of unreacted aldehyde (

nm).
Phase 1: Synthesis (Henry Reaction)
  • Reagents: Mix 3-phenoxybenzaldehyde (10 mmol) with nitromethane (15 mmol) in glacial acetic acid.

  • Catalysis: Add ammonium acetate (4 mmol) as the base catalyst.

  • Reflux: Heat at 90°C for 4 hours. The solution will darken (yellow/orange) indicating conjugation.

  • Workup: Pour into ice water. The nitrostyrene usually precipitates as a yellow solid. Recrystallize from ethanol to remove unreacted aldehyde.

Phase 2: UV-Vis Characterization Workflow

Objective: Determine


 and Calculate Molar Absorptivity (

).
  • Blank Preparation:

    • Solvent: HPLC-grade Methanol or Ethanol.

    • Scan Range: 200 nm – 500 nm.

    • Baseline correction: Run pure solvent blank.

  • Sample Preparation:

    • Prepare a stock solution of 3-phenoxy-

      
      -nitrostyrene  at 
      
      
      
      M.
    • Perform serial dilutions to obtain

      
       M (Target Absorbance ~0.8 - 1.0).
      
  • Measurement & Analysis:

    • Step A: Scan the sample. Look for the primary K-band (conjugation band).

    • Step B: Verify peak position. Expect

      
       at 312 ± 3 nm .
      
    • Step C: Check for impurities.

      • Shoulder at ~250 nm: Residual aldehyde.

      • Peak < 230 nm: Solvent cutoff or benzene ring transitions (E-band).

Diagram 2: Spectral Interpretation Logic

Logic Start UV-Vis Spectrum Obtained CheckMax Identify Primary λmax Start->CheckMax Range1 < 300 nm CheckMax->Range1 Range2 305 - 315 nm CheckMax->Range2 Range3 > 340 nm CheckMax->Range3 Result1 Incomplete Conjugation (Check Synthesis) Range1->Result1 Result2 Target Confirmed (3-Phenoxy-β-nitrostyrene) Range2->Result2 Result3 Possible Para-Substitution (Isomer Impurity) Range3->Result3

Caption: Decision tree for interpreting UV-Vis data during quality control of nitrostyrene derivatives.

Part 5: References

  • Nair, V. et al. (2006). "Reactions of Ketones and Aldehydes with Beta-Nitrostyrene." Journal of the American Chemical Society.[1]

  • Mellor, J. M. (2020). "UV-Visible absorption spectroscopy and Z-scan analysis of nitrostyrene derivatives." IOSR Journal of Applied Physics.

  • PubChem Database. (2025).[2] "Compound Summary: trans-4-Methoxy-beta-nitrostyrene (Comparator Data)." National Library of Medicine.

  • University of Toronto. (2024). "Interpreting UV-Vis Spectra: Effect of Conjugation." Chemistry Department Guides.

  • Voyer, N. et al. (1991). "3-Phenoxybenzaldehyde Catalyzed Reactions." Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Benzene, 1-(2-nitroethenyl)-3-phenoxy-

Disclaimer: The following guide provides comprehensive procedures for the disposal of Benzene, 1-(2-nitroethenyl)-3-phenoxy- based on its chemical structure and established best practices for related hazardous compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide provides comprehensive procedures for the disposal of Benzene, 1-(2-nitroethenyl)-3-phenoxy- based on its chemical structure and established best practices for related hazardous compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.[1] This document is intended to supplement, not replace, official institutional and regulatory protocols.

Section 1: Hazard Profile Analysis: A Synthesis of Structural Dangers

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. In the absence of a dedicated SDS for Benzene, 1-(2-nitroethenyl)-3-phenoxy-, we must infer its risk profile by analyzing its constituent functional groups: the benzene ring, the nitroethenyl group, and the phenoxy group.

  • Benzene Core: The presence of a benzene ring immediately classifies this compound as a potential carcinogen and mutagen.[2][3][4][5] Benzene itself is a highly flammable liquid, and its vapors can form explosive mixtures with air.[5][6][7] Chronic exposure can lead to severe damage to blood-forming organs.[2][4][5]

  • Nitroethenyl Group (-CH=CH-NO₂): Nitro compounds are often toxic, reactive, and can be powerful oxidizers.[8][9] The nitro group significantly increases the hazardous nature of the molecule, contributing to its environmental toxicity and potential for energetic decomposition under certain conditions.

  • Phenoxy Group (-O-C₆H₅): Phenoxy-containing compounds, such as phenoxy herbicides, can have varying levels of toxicity and may cause skin and eye irritation.[10][11] Their disposal must be managed to prevent environmental release into waterways and soil.[11]

This structural combination suggests that Benzene, 1-(2-nitroethenyl)-3-phenoxy- should be treated as a flammable, toxic, carcinogenic, and environmentally hazardous substance.

Table 1: Summary of Potential Hazards and Disposal Considerations
Structural Component Associated Hazards Primary Disposal Consideration
Benzene Flammability, Carcinogenicity, Mutagenicity, Organ Toxicity (Blood)[2][4][12]Must be disposed of as a flammable and toxic hazardous waste.[13] Incineration at a permitted facility is a common method.[6]
Nitro Group Reactivity, Toxicity, Oxidizer PotentialSegregate from incompatible materials, especially reducing agents.[14] Requires treatment and disposal at a permitted hazardous waste facility.[15]
Phenoxy Group Irritant (Skin, Eyes), Environmental Hazard[10][11]Prevent release to the environment; do not dispose of down the drain.[13][14]

Section 2: Immediate Safety & Handling Precautions

Before beginning any waste consolidation or disposal procedures, ensure all safety measures are in place to protect laboratory personnel.

Personal Protective Equipment (PPE)

Due to the compound's likely irritant, toxic, and carcinogenic properties, a comprehensive PPE strategy is non-negotiable.

  • Gloves: Wear chemically resistant gloves, such as nitrile or Viton. Given the benzene component, double-gloving may be appropriate for splash protection.[13]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact and in case of fire.[1]

  • Respiratory Protection: All handling of this compound, including waste preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[16]

Emergency Procedures
  • Spills: In case of a spill, evacuate the immediate area. Absorb the spill with a non-combustible material like dry sand or earth.[6][13] Do not use combustible absorbents. The cleanup materials must be collected and disposed of as hazardous waste.[17] Report all spills to your institution's EHS office.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[1]

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Section 3: Step-by-Step Disposal Protocol

The disposal of Benzene, 1-(2-nitroethenyl)-3-phenoxy- must be managed as a hazardous waste stream from the point of generation to its final destruction. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer. [14][17]

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[14][18]

  • Identify: This waste should be classified as a flammable, toxic, organic waste.

  • Segregate: Keep this waste stream separate from:

    • Acids and bases

    • Oxidizers

    • Aqueous (non-flammable) wastes

    • Solid wastes

Step 2: Containerization

The choice of container is vital for safe storage and transport.

  • Compatibility: The waste must be stored in a container made of a compatible material that will not react with or be degraded by the chemical. The original chemical container is often the best choice.[17] If unavailable, a glass or chemically resistant plastic container is suitable.

  • Condition: Containers must be in good condition, free from leaks, and have a securely fitting cap.[17][19] Keep the container closed at all times except when adding waste.[19]

  • Volume: Do not overfill containers; leave at least 10% of headspace to allow for vapor expansion.[16]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[20]

  • Required Information: The waste container must be clearly labeled with the words "HAZARDOUS WASTE." [19]

  • Contents: List the full chemical name, "Benzene, 1-(2-nitroethenyl)-3-phenoxy-," and its approximate concentration or quantity. Do not use abbreviations or chemical formulas.[19]

  • Hazard Pictograms: Affix the appropriate GHS pictograms for Flammable, Health Hazard (Carcinogen), and Irritant/Toxic.

Step 4: On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) near the point of generation.[18][19]

  • Location: The SAA must be under the control of laboratory personnel.[19]

  • Secondary Containment: Store the waste container within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[18]

  • Storage Conditions: Keep the container in a well-ventilated area, away from heat, sparks, or open flames.[13] Do not store with incompatible materials.[13]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[18]

  • Contact EHS: Once the waste container is nearly full (around 90%), contact your institution's EHS department to schedule a pickup.[19]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[8] The most probable disposal method for this compound is high-temperature incineration at a permitted facility, which ensures the complete destruction of the hazardous organic components.[6]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Benzene, 1-(2-nitroethenyl)-3-phenoxy-.

G start Waste Generation: Benzene, 1-(2-nitroethenyl)-3-phenoxy- ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Flammable, Toxic, Organic) ppe->characterize container Step 3: Select Compatible Container (Original, Glass, etc.) characterize->container label Step 4: Label Container 'HAZARDOUS WASTE' + Contents container->label store Step 5: Store in Satellite Accumulation Area (Secondary Containment, Ventilated) label->store pickup Step 6: Request EHS Pickup (When container is ~90% full) store->pickup disposal Step 7: Professional Disposal (Licensed Vendor - Likely Incineration) pickup->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzene, 1-(2-nitroethenyl)-3-phenoxy-
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Benzene, 1-(2-nitroethenyl)-3-phenoxy-
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